Product packaging for Flucloxacillin sodium(Cat. No.:CAS No. 1847-24-1)

Flucloxacillin sodium

Cat. No.: B194108
CAS No.: 1847-24-1
M. Wt: 476.9 g/mol
InChI Key: PWDULVAXRLDWLM-SLINCCQESA-N
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Description

Flucloxacillin is a penicillin compound having a 6beta-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamido] side-chain. It has a role as an antibacterial drug. It is a penicillin and a penicillin allergen. It is a conjugate acid of a flucloxacillin(1-).
Antibiotic analog of [cloxacillin].
Flucloxacillin is a narrow-spectrum, semisynthetic isoxazolyl penicillin with antibacterial activity. Floxacillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
FLOXACILLIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for bacterial disease and has 6 investigational indications.
Antibiotic analog of CLOXACILLIN.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17ClFN3NaO5S B194108 Flucloxacillin sodium CAS No. 1847-24-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, flucloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that flucloxacillin interferes with an autolysin inhibitor.

CAS No.

1847-24-1

Molecular Formula

C19H17ClFN3NaO5S

Molecular Weight

476.9 g/mol

IUPAC Name

(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H17ClFN3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/t13-,14+,17-;/m1./s1

InChI Key

PWDULVAXRLDWLM-SLINCCQESA-N

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na]

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na]

Appearance

White to Off-White Solid

melting_point

>168°C (dec.)

Other CAS No.

1847-24-1

physical_description

Solid

Pictograms

Irritant; Health Hazard

Purity

> 95%

quantity

Milligrams-Grams

solubility

5.45e-02 g/L

Synonyms

(2S,5R,6R)-6-[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium;  Floxacillin Sodium;  Floxapen Sodium;  Floxapen Sodium;  Staphylex Sodium

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Flucloxacillin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Flucloxacillin sodium is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class.[1] It is primarily effective against Gram-positive bacteria, including penicillinase-producing strains of Staphylococcus aureus.[2][3][4] Its resistance to degradation by beta-lactamase enzymes makes it a crucial therapeutic agent for various bacterial infections.[2][5] This guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white or almost white, crystalline, hygroscopic powder.[6] It is the sodium salt of flucloxacillin and is typically available as a monohydrate.[7]

PropertyValue
Molecular Formula C₁₉H₁₆ClFN₃NaO₅S (anhydrous)[3][8][9] C₁₉H₁₈ClFN₃NaO₆S (monohydrate)[7]
Molecular Weight 475.85 g/mol (anhydrous)[3][8][10] 493.9 g/mol (monohydrate)[4][6][7]
Appearance White or almost white crystalline powder[3][6]
Solubility Water: Freely soluble[3][11][6], 95 mg/mL[8] Methanol: Freely soluble[11][6] Ethanol: Soluble[11], 5 mg/mL[8] DMSO: 95 mg/mL[8]
Melting Point 176-178°C[3]
pH 5.0 to 7.0 (in a 10% aqueous solution)[11][6]
Specific Optical Rotation +158° to +168° (anhydrous substance)[3][6]
Water Content 3.0% to 4.5% (Karl Fischer method)[3][6]
CAS Number 1847-24-1 (anhydrous)[3][8][9] 34214-51-2 (monohydrate)[4][7]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of a key intermediate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, followed by its reaction with 6-aminopenicillanic acid (6-APA), and finally, the formation of the sodium salt.[12][13]

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Acylation of 6-APA cluster_2 Step 3: Salt Formation A 3-(2-chloro-6-fluorophenyl)-5- methylisoxazole-4-carboxylic acid C 3-(2-chloro-6-fluorophenyl)-5- methylisoxazole-4-carbonyl chloride A->C Reaction B Phosphorus Oxychloride (POCl3) + Organic Amine Catalyst B->C Reagents D 6-Aminopenicillanic Acid (6-APA) in aqueous inorganic base E Flucloxacillin Acid C->E Acylation D->E F Sodium Isooctanoate Solution G This compound Monohydrate E->G Reaction F->G

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound Monohydrate

This protocol is adapted from a patented synthesis method.[12][14]

Step 1: Preparation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

  • In a reaction vessel, suspend 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in an organic solvent such as dichloromethane.[12]

  • Add an organic amine catalyst (e.g., N,N-dimethylformamide) and phosphorus oxychloride.[12] The molar ratio of the starting carboxylic acid, organic amine, and phosphorus oxychloride is typically around 1:2-5:1-4.[13]

  • Maintain the reaction temperature between 0-50°C and stir until the reaction is complete, yielding a solution of the acyl chloride.[13]

Step 2: Synthesis of Flucloxacillin Acid

  • In a separate vessel, dissolve 6-aminopenicillanic acid (6-APA) and an inorganic base (e.g., sodium carbonate) in water, then cool the solution to 5-10°C.[12][15]

  • Slowly add the acyl chloride solution from Step 1 dropwise to the 6-APA solution while maintaining the temperature below 10°C.[12][15]

  • After the addition is complete, allow the reaction to proceed for several hours at 20-25°C.[14][15]

  • Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2.5.[14]

  • Extract the resulting flucloxacillin acid into an organic solvent like ethyl acetate.[14] The organic layer is then separated, washed, and dried.[14]

Step 3: Formation and Isolation of this compound Monohydrate

  • Dissolve the crude flucloxacillin acid in ethyl acetate.[12]

  • Prepare a solution of sodium isooctanoate in ethanol.[12][13]

  • Add the sodium isooctanoate solution dropwise to the flucloxacillin acid solution at 17-25°C.[12]

  • Crystallization of this compound monohydrate will occur. Stir the mixture for several hours and then cool to 0°C to maximize precipitation.[12]

  • Filter the solid product, wash it with cold ethanol, and dry it under a vacuum to yield this compound monohydrate with high purity (e.g., 99.6%) and yield (e.g., 85.1%).[12]

Analytical Method: Purity Determination The purity of the final product is typically determined by High-Performance Liquid Chromatography (HPLC).[14]

Mechanism of Action

Flucloxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][5] Like other beta-lactam antibiotics, it targets penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][16] Peptidoglycan provides structural integrity to the bacterial cell wall.[2] By binding to and inactivating PBPs, flucloxacillin prevents the cross-linking of peptidoglycan chains.[5][16] This disruption leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2][16] The presence of an isoxazolyl group on its side chain provides steric hindrance, making flucloxacillin resistant to hydrolysis by beta-lactamase enzymes produced by some bacteria.[5]

Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Inhibition Inhibition PBP->Inhibition Leads to CellWall Cell Wall Synthesis Peptidoglycan->CellWall Essential for WeakenedWall Weakened Cell Wall CellWall->WeakenedWall Disruption of Flucloxacillin Flucloxacillin Flucloxacillin->PBP Binds to Inhibition->Peptidoglycan CellLysis Cell Lysis (Bacterial Death) WeakenedWall->CellLysis

Caption: The mechanism of action of flucloxacillin leading to bacterial cell death.

Stability

The stability of this compound in aqueous solutions is a critical factor for its clinical use, particularly in reconstituted oral suspensions and intravenous infusions. Studies have shown that flucloxacillin degrades rapidly in aqueous solutions without chemical stabilization.[17]

  • Effect of pH and Buffers: The stability of flucloxacillin is pH-dependent. The use of buffers, such as citrate buffer, has been shown to significantly improve its stability in solution.[17][18] For instance, flucloxacillin at concentrations of 10 and 50 mg/mL diluted in 0.3% w/v citrate-buffered saline at pH 7.0 remained over 95% stable for up to 14 days when stored at 2°C–8°C, followed by 24 hours at 32°C.[17][18]

  • Effect of Temperature: Storage at refrigerated temperatures (2-8°C) significantly enhances the stability of reconstituted flucloxacillin solutions compared to room temperature.[18][19]

  • Effect of Reconstitution Vehicle: The type of water used for reconstitution can impact stability. One study found that suspensions reconstituted with commercial bottled water were more stable than those reconstituted with distilled water or tap water.[19]

  • Effect of Excipients: In solid dosage forms like capsules, the choice of excipient is important, especially in humid conditions. Dried starch has been shown to provide better stability for this compound compared to undried starch or sodium carboxymethyl cellulose, likely due to its lower moisture content.[20]

References

molecular basis of flucloxacillin resistance in Gram-positive bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Basis of Flucloxacillin Resistance in Gram-Positive Bacteria

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Flucloxacillin, a narrow-spectrum beta-lactam antibiotic, is a critical therapeutic agent against infections caused by Gram-positive bacteria, particularly methicillin-susceptible Staphylococcus aureus (MSSA). However, the emergence and spread of resistance mechanisms pose a significant threat to its clinical efficacy. This technical guide provides a comprehensive overview of the core molecular bases of flucloxacillin resistance in Gram-positive bacteria. We delve into the primary mechanisms: target site modification through the expression of alternative penicillin-binding proteins (PBP2a/c), enzymatic inactivation by beta-lactamases, and the role of efflux pumps. This document includes quantitative data on resistance levels, detailed experimental protocols for identifying and characterizing these mechanisms, and visualizations of key pathways and workflows to facilitate a deeper understanding for research and drug development professionals.

Core Mechanisms of Flucloxacillin Resistance

Resistance to flucloxacillin in Gram-positive bacteria is primarily multifactorial, though often dominated by one of three key strategies employed by the pathogen.

Target Site Modification: The PBP2a Bypass

The most significant mechanism of high-level flucloxacillin resistance is the alteration of its molecular target. Beta-lactam antibiotics function by acylating and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan cell wall synthesis.[1][2]

In resistant strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), this is overcome by the acquisition of a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[3] This element carries the mecA gene, which encodes a unique penicillin-binding protein, PBP2a.[4][5] PBP2a has a very low affinity for flucloxacillin and other beta-lactam antibiotics, allowing it to continue the transpeptidase activity required for cell wall cross-linking even when the native PBPs are inhibited by the antibiotic.[4][6][7] This "bypass" mechanism confers broad resistance to beta-lactams.[8]

A homolog of mecA, known as mecC, has also been identified. It encodes the PBP2c protein and confers a similar resistance phenotype.[9][10] The expression of PBP2a is regulated by an allosteric site located approximately 60 Å from the active site, which, when bound by ligands, can induce conformational changes that "open" the active site, making it accessible for peptidoglycan cross-linking.[11][12]

PBP_Bypass_Mechanism cluster_Cell Bacterial Cell Flucloxacillin Flucloxacillin Native_PBPs Native PBPs (PBP1, 2, 3, 4) Flucloxacillin->Native_PBPs Inhibits PBP2a PBP2a (mecA product) Low Affinity for Flucloxacillin Flucloxacillin->PBP2a Ineffective Inhibition CellWall_Synth Peptidoglycan Cross-linking Native_PBPs->CellWall_Synth Catalyzes PBP2a->CellWall_Synth Bypasses & Catalyzes Cell_Lysis Cell Lysis CellWall_Synth->Cell_Lysis Inhibition leads to Cell_Survival Cell Survival (Resistance) CellWall_Synth->Cell_Survival Successful synthesis leads to Beta_Lactamase_Action cluster_Periplasm Periplasmic Space / Cell Exterior Flucloxacillin_Active Active Flucloxacillin (with β-lactam ring) BlaZ BlaZ (β-Lactamase) Flucloxacillin_Active->BlaZ Substrate PBP_Target PBP Target Flucloxacillin_Active->PBP_Target Unable to reach target Flucloxacillin_Inactive Inactive Hydrolyzed Flucloxacillin BlaZ->Flucloxacillin_Inactive Hydrolyzes Efflux_Pump_Mechanism cluster_Membrane Cell Membrane Exterior Cell Exterior Interior Cytoplasm Pump Efflux Pump (e.g., MFS, ABC) Flucloxacillin_In Flucloxacillin Flucloxacillin_Out Flucloxacillin Pump->Flucloxacillin_Out Active Export PBP_Target PBP Target Flucloxacillin_In->PBP_Target Flucloxacillin_Out->Pump Enters Cell MIC_Workflow start Start prep_abx Prepare Flucloxacillin Stock Solution start->prep_abx prep_plate Perform 2-fold Serial Dilutions in 96-well Plate with Broth prep_abx->prep_plate inoculate Inoculate Plate with Standardized Bacteria prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read Read Plate for Turbidity incubate->read determine_mic Determine MIC: Lowest Concentration with No Growth read->determine_mic end End determine_mic->end Nitrocefin_Workflow start Start prep_sample Prepare Bacterial Lysate (Supernatant) start->prep_sample setup_plate Pipette Lysate, Positive, & Negative Controls into Plate prep_sample->setup_plate add_mix Add Reaction Mix to all Wells setup_plate->add_mix prep_mix Prepare Nitrocefin Reaction Mix prep_mix->add_mix measure Measure OD490 Kinetically (30-60 min) add_mix->measure analyze Calculate Activity (ΔOD/min) measure->analyze end End analyze->end PBP2a_Detection_Workflow cluster_PCR Genetic Method: PCR for mecA cluster_Latex Phenotypic Method: Latex Agglutination dna_extract Extract Bacterial DNA pcr_setup Set up PCR with mecA-specific Primers dna_extract->pcr_setup pcr_run Run Thermal Cycler pcr_setup->pcr_run gel Agarose Gel Electrophoresis pcr_run->gel visualize Visualize Bands under UV gel->visualize pcr_result Band at Correct Size? (Positive/Negative) visualize->pcr_result colony_susp Suspend Colonies in Extraction Reagent boil Boil and Centrifuge colony_susp->boil agglutinate Mix Supernatant with Antibody-Coated Latex boil->agglutinate observe Observe for Agglutination agglutinate->observe latex_result Clumping Observed? (Positive/Negative) observe->latex_result start Start: Pure Bacterial Colony start->dna_extract start->colony_susp

References

Flucloxacillin Sodium: A Comprehensive Analysis of its Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Flucloxacillin sodium, a narrow-spectrum beta-lactam antibiotic, is a critical therapeutic agent for treating infections caused by Gram-positive bacteria, including penicillinase-producing staphylococci. The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance as they can significantly influence its stability, solubility, dissolution rate, and bioavailability. This technical guide provides a detailed examination of the known crystalline and amorphous forms of this compound, summarizing the available data on their structure and physicochemical properties.

Introduction to Polymorphism in this compound

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These different forms, or polymorphs, can exhibit distinct physical and chemical properties.[1] In the case of this compound, research has identified three crystalline forms (Form I, Form II, and Form III) and an amorphous form.[1][2][3] The selection of the appropriate polymorphic form is crucial during drug development and manufacturing to ensure consistent product quality and therapeutic efficacy.[2] All three crystalline polymorphs of this compound are reported to contain one molecule of bound water, distinguishing them from the anhydrous amorphous form.[2]

Crystal Structure and Physicochemical Properties

While extensive characterization of the polymorphic forms of this compound has been conducted using various analytical techniques, detailed single-crystal X-ray diffraction data, which would provide definitive information on the crystal lattice parameters (unit cell dimensions, space group), is not publicly available. Characterization and differentiation of the forms rely on powder X-ray diffraction, thermal analysis, spectroscopy, and solubility studies.[1][2]

Data Summary of this compound Polymorphs

The following tables summarize the key quantitative data available for the different solid forms of this compound.

Table 1: Thermal Analysis Data for this compound Forms

FormMelting Point (°C)Key DSC Endothermic/Exothermic Peaks (°C)Decomposition Temperature (°C)Water Content
Amorphous 160–180[2]Melting peak, followed by a decomposition peak at 220°C.[4]~220[4]Anhydrous[2]
Form I Decomposes at >220[2]Endothermic peak at 60°C; exothermic peak at ~65°C.[4]>220[2]Contains one molecule of bound water.[2][4]
Form II Decomposes at >220[2]Endothermic peaks at 40°C and 100°C.[4]~230[4]Contains one molecule of bound water (adsorbed water: 1.21%, crystallized water: 3.31%).[4]
Form III Decomposes at >220[2]Crystal transformation and melting peaks at 190°C; decomposition peak at 230°C.[4]~220[4]Contains one molecule of bound water (adsorbed water: 0.51%, crystallized water: 3.14%).[4]

Table 2: X-ray Powder Diffraction (XRPD) Data for this compound Forms

FormCharacteristic Peak Positions (2θ)
Amorphous Broad halo pattern, with a notable feature between 2θ = 10–30°.[2]
Form I Characteristic peaks at approximately 2θ = 14.3606° and 20.3427° (I/I₀ = 100).[2]
Form II Characteristic peak at approximately 2θ = 8.9733° (I/I₀ = 100).[2]
Form III Characteristic peak at approximately 2θ = 6.4861° (I/I₀ = 100).[2]
New Crystal Form Strongest diffraction peak at 2θ = 11.377° (I/I₀ = 100).[5]

Note: A patent has described a "new crystal form" with a distinct XRPD pattern, but its relationship to Forms I, II, and III is not defined.[5]

Table 3: Solubility Data for this compound Forms

FormAverage Solubility in Phosphate Buffer (pH 6.8) at 20-40°C
Amorphous 0.836 g
Form I 0.446 g
Form II 0.33 g
Form III 0.86 g

Data extracted from Zhou et al. (2011). The original paper does not specify the volume for the solubility measurement, but it is presented as "g". It is likely g per 100 mL, but this is an interpretation.[2]

Experimental Protocols

The following sections detail the methodologies used for the preparation and characterization of this compound polymorphs, based on available literature.

Preparation of Polymorphic Forms
  • Form I: 1.0 g of this compound is dissolved in 15 mL of boiling isopropanol. The solution is filtered while hot, and the filtrate is allowed to cool to room temperature. The resulting crystals are collected, dried under vacuum, and stored in a desiccator over silica gel.[2]

  • Form II: 2.0 g of this compound is dissolved in 20 mL of boiling ethanol. The solution is filtered while hot, and the filtrate is allowed to cool slowly. The crystals are collected and dried as described for Form I.[2]

  • Form III: 1.0 g of this compound is dissolved in 13 mL of boiling acetone. The solution is filtered while hot, and the filtrate is allowed to cool to room temperature. The crystals are collected and dried as described for Form I.[2]

  • Amorphous Form: 1.0 g of this compound is dissolved in 17 mL of boiling tetrahydrofuran (or 6 mL of methanol). The solution is filtered while hot, and the filtrate is allowed to cool to room temperature. The collected product is dried as described for Form I.[2]

X-ray Powder Diffraction (XRPD)

XRPD is a primary technique for distinguishing between the different crystalline forms.

  • Instrument: A powder X-ray diffractometer.

  • Sample Preparation: Samples of each form are lightly packed into a sample holder.

  • Analysis: The samples are scanned over a defined 2θ range (e.g., 5-50°) to obtain the diffraction patterns. The resulting diffractograms for Forms I, II, III, and the amorphous form show significant differences in peak positions, indicating different crystal lattices.[2] The amorphous form is characterized by the absence of sharp peaks and the presence of a broad halo.[2]

Thermal Analysis

Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG), provides information on melting, crystallization, and decomposition events.

  • Instrument: A simultaneous thermal analyzer (e.g., Netzsch STA-499).[2]

  • Method (TG): Samples are heated in an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a temperature range (e.g., 30°C to 850°C).[2] The resulting data reveals weight loss steps corresponding to the loss of water and subsequent decomposition.

  • Method (DSC): Samples are heated at a controlled rate, and the heat flow to the sample is measured relative to a reference. This reveals endothermic events (like melting or desolvation) and exothermic events (like crystallization).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify differences in the vibrational modes of the molecules within the different solid-state forms.

  • Instrument: An IR spectrophotometer (e.g., Shimadzu-8400).[2]

  • Sample Preparation: Samples are dispersed in potassium bromide (KBr) powder, and a pellet is formed by compression.[2]

  • Analysis: The IR spectra of the different forms show variations in the positions and shapes of absorption bands, particularly in the regions associated with N-H, C=O, and O-H stretching, reflecting differences in hydrogen bonding and molecular conformation. A patent for a "new crystal form" reports characteristic absorption peaks at 792, 896, 1249, 1323, 1400, 1454, 1508, 1600, 1770, 2977, and 3367 cm⁻¹.[5]

Equilibrium Solubility Studies

Solubility is a critical property that can be polymorph-dependent.

  • Method: Saturated solutions of each polymorphic form are prepared in a phosphate buffer solution (pH 6.8) at various temperatures (e.g., 20, 25, 30, 35, and 40°C).[2] The suspensions are agitated until equilibrium is reached. The concentration of dissolved this compound is then determined by UV spectrophotometry at 286 nm.[2] These studies have shown that Form III and the amorphous form have significantly higher solubility than Forms I and II.[2]

Visualization of Workflows and Relationships

Polymorph Screening and Characterization Workflow

The following diagram illustrates a typical workflow for the discovery and analysis of polymorphic forms of an API like this compound.

PolymorphScreening cluster_prep Polymorph Generation cluster_analysis Solid-State Characterization cluster_results Form Identification API This compound (Bulk) Crystallization Recrystallization from various solvents (Isopropanol, Ethanol, Acetone, etc.) API->Crystallization XRPD XRPD Analysis Crystallization->XRPD Thermal Thermal Analysis (DSC/TGA) Crystallization->Thermal Spectroscopy Spectroscopy (IR/Raman) Crystallization->Spectroscopy Solubility Solubility Studies Crystallization->Solubility FormI Form I XRPD->FormI FormII Form II XRPD->FormII FormIII Form III XRPD->FormIII Amorphous Amorphous XRPD->Amorphous Thermal->FormI Thermal->FormII Thermal->FormIII Thermal->Amorphous Spectroscopy->FormI Spectroscopy->FormII Spectroscopy->FormIII Spectroscopy->Amorphous Solubility->FormI Solubility->FormII Solubility->FormIII Solubility->Amorphous

Caption: Experimental workflow for polymorph screening of this compound.

Relationship Between this compound Forms

This diagram shows the generation of the different solid forms of this compound from various solvents as described in the literature.

PolymorphGeneration cluster_input Starting Material cluster_output Resulting Solid Forms Start Flucloxacillin Sodium FormI Form I Start->FormI Isopropanol FormII Form II Start->FormII Ethanol FormIII Form III Start->FormIII Acetone Amorphous Amorphous Start->Amorphous THF / Methanol

Caption: Preparation of this compound polymorphs from different solvents.

Conclusion

The solid-state chemistry of this compound is characterized by the existence of at least three crystalline polymorphs and an amorphous form. These forms are distinguishable by their unique XRPD patterns, thermal behaviors, and solubility profiles. Form III and the amorphous form exhibit the highest solubility, which could have significant implications for bioavailability and formulation design.[2] While a comprehensive understanding of the crystal packing is currently limited by the absence of single-crystal structure data in the public domain, the analytical techniques outlined in this guide provide a robust framework for the identification, characterization, and control of this compound polymorphs in a research and drug development setting. Further investigation is warranted to fully elucidate the thermodynamic relationships between these forms and to assess their relative stability under various processing and storage conditions.

References

An In-Depth Technical Guide to the Binding Affinity of Flucloxacillin Sodium to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity of flucloxacillin sodium to its primary molecular targets, the penicillin-binding proteins (PBPs). Flucloxacillin, a narrow-spectrum β-lactam antibiotic, is predominantly used to treat infections caused by penicillinase-producing staphylococci. Its therapeutic efficacy is directly linked to its ability to acylate and inactivate PBPs, essential enzymes in bacterial cell wall biosynthesis. This document collates available quantitative data on flucloxacillin's binding affinity, details the experimental protocols used to determine these parameters, and illustrates the underlying molecular interactions and experimental workflows. While specific binding affinity data for Staphylococcus aureus PBPs remains elusive in publicly available literature, this guide presents data from related organisms and detailed methodologies to facilitate further research in this critical area.

Introduction: Mechanism of Action

Flucloxacillin exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall.[1] This process is mediated through the covalent binding of the β-lactam ring of flucloxacillin to the active site of PBPs. PBPs are a group of enzymes, including transpeptidases, carboxypeptidases, and endopeptidases, that are essential for the cross-linking of peptidoglycan chains, providing structural integrity to the cell wall. By forming a stable, long-lived acyl-enzyme intermediate, flucloxacillin effectively inactivates these enzymes, leading to the cessation of cell wall synthesis, and ultimately, cell lysis.[1]

The following diagram illustrates the general mechanism of PBP inhibition by flucloxacillin.

Flucloxacillin_Mechanism cluster_CellWall Bacterial Cell Wall Synthesis cluster_Inhibition Inhibition by Flucloxacillin Peptidoglycan_Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan_Precursors->PBPs Catalysis Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBPs->Crosslinked_Peptidoglycan Cross-linking Inactive_PBP Inactive Acyl-PBP Complex PBPs->Inactive_PBP Cell_Lysis Cell Lysis Flucloxacillin Flucloxacillin Flucloxacillin->PBPs Covalent Binding (Acylation) Inactive_PBP->Cell_Lysis Inhibition of Cell Wall Synthesis

Flucloxacillin inhibits PBP-mediated peptidoglycan cross-linking.

Quantitative Binding Affinity Data

Table 1: IC50 Values of Flucloxacillin for Streptococcus pneumoniae D39 PBPs
Penicillin-Binding Protein (PBP)IC50 (µM)
PBP1a11.04 ± 2.475
PBP1b>1000
PBP2a2.777 ± 0.886
PBP2b2.008 ± 0.878
PBP2x0.832 ± 0.323
PBP30.911 ± 0.252

Data sourced from a study on the expanded profiling of β-lactam selectivity for PBPs in Streptococcus pneumoniae D39.

This data indicates that in S. pneumoniae, flucloxacillin exhibits a preferential binding to PBP2x and PBP3. The significantly higher IC50 value for PBP1b suggests a lower affinity for this particular PBP.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency against a specific microorganism. It represents the lowest concentration of the drug that prevents visible growth of a bacterium.

Table 2: MIC of Flucloxacillin against Staphylococcus aureus
StrainMIC (mg/L)
Methicillin-Susceptible S. aureus (MSSA) - Median0.125
Methicillin-Susceptible S. aureus (MSSA) - Range<0.06 - 0.25

Data from a prospective cohort study on flucloxacillin in Staphylococcus aureus bloodstream infections.[2]

These values demonstrate the potent activity of flucloxacillin against susceptible strains of S. aureus.

Experimental Protocols

The determination of binding affinity and inhibitory concentrations involves a variety of sophisticated biochemical and microbiological techniques. Below are detailed methodologies for key experiments.

Competitive Binding Assay using Fluorescent Penicillin (Bocillin-FL)

This assay is widely used to determine the IC50 values of unlabeled β-lactams by measuring their ability to compete with a fluorescently labeled penicillin derivative (Bocillin-FL) for binding to PBPs.

Experimental Workflow:

Competitive_Binding_Assay cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Bacterial_Culture 1. Grow bacterial cells to mid-log phase Harvest_Cells 2. Harvest and wash cells Bacterial_Culture->Harvest_Cells Resuspend 3. Resuspend cells in buffer Harvest_Cells->Resuspend Add_Flucloxacillin 4. Add varying concentrations of Flucloxacillin Resuspend->Add_Flucloxacillin Incubate_1 5. Incubate at room temperature Add_Flucloxacillin->Incubate_1 Add_BocillinFL 6. Add a fixed concentration of Bocillin-FL Incubate_1->Add_BocillinFL Incubate_2 7. Incubate Add_BocillinFL->Incubate_2 Lyse_Cells 8. Lyse cells Incubate_2->Lyse_Cells SDS_PAGE 9. Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Fluorescence_Scan 10. Scan gel for fluorescence SDS_PAGE->Fluorescence_Scan Quantify 11. Quantify band intensity Fluorescence_Scan->Quantify Calculate_IC50 12. Calculate IC50 Quantify->Calculate_IC50

Workflow for a competitive PBP binding assay.

Detailed Steps:

  • Bacterial Cell Culture: Grow the bacterial strain of interest (e.g., S. aureus) in an appropriate broth medium to the mid-logarithmic growth phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash them with phosphate-buffered saline (PBS), and resuspend them in PBS to a specific optical density.

  • Inhibition: Aliquots of the cell suspension are incubated with a serial dilution of this compound for a defined period at room temperature to allow for PBP binding. A control sample without flucloxacillin is also prepared.

  • Fluorescent Labeling: A fixed, subsaturating concentration of Bocillin-FL is added to each sample, and the incubation is continued. Bocillin-FL will bind to the PBPs that are not already occupied by flucloxacillin.

  • Cell Lysis and Protein Separation: The cells are lysed, and the total protein is separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Detection and Quantification: The gel is scanned using a fluorescence scanner to detect the Bocillin-FL signal. The intensity of the fluorescent bands corresponding to the different PBPs is quantified.

  • IC50 Determination: The percentage of PBP inhibition at each flucloxacillin concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the flucloxacillin concentration and fitting the data to a sigmoidal dose-response curve.

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a solution-based technique that can be used to study molecular interactions in real-time. It measures the change in the polarization of emitted light from a fluorescent probe upon binding to a larger molecule.

Principle: A small, fluorescently labeled molecule (like a fluorescent derivative of penicillin) tumbles rapidly in solution, resulting in depolarized emitted light when excited with polarized light. When this probe binds to a larger PBP, its tumbling rate is significantly reduced, leading to an increase in the polarization of the emitted light. A competing, unlabeled ligand like flucloxacillin will displace the fluorescent probe, causing a decrease in fluorescence polarization.

Experimental Protocol Outline:

  • Reagents: Purified PBP, a fluorescent penicillin probe, and flucloxacillin.

  • Assay Setup: The assay is typically performed in a microplate format. A mixture of the purified PBP and the fluorescent probe is prepared in a suitable buffer.

  • Competition: Serial dilutions of flucloxacillin are added to the wells containing the PBP-probe complex.

  • Measurement: The fluorescence polarization is measured at equilibrium using a plate reader equipped with polarization filters.

  • Data Analysis: The data is used to generate a binding curve, from which the IC50 or Ki can be calculated.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions. It can provide a complete thermodynamic profile of the binding event, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Experimental Protocol Outline:

  • Sample Preparation: Purified PBP is placed in the sample cell of the calorimeter, and a concentrated solution of flucloxacillin is loaded into the injection syringe. Both solutions must be in identical, degassed buffer to minimize heat of dilution effects.

  • Titration: A series of small injections of the flucloxacillin solution are made into the PBP solution.

  • Heat Measurement: The heat change upon each injection is measured by the instrument.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of flucloxacillin to PBP. The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

Signaling Pathways and Logical Relationships

The interaction of flucloxacillin with PBPs is a direct inhibition of an enzymatic pathway rather than a complex signaling cascade. The logical relationship is straightforward: the presence of flucloxacillin leads to the inactivation of PBPs, which in turn disrupts cell wall synthesis and triggers cell death.

The following diagram illustrates the logical flow from drug administration to bacterial cell lysis.

Logical_Flow Flucloxacillin_Admin Flucloxacillin Administration Drug_Distribution Distribution to Site of Infection Flucloxacillin_Admin->Drug_Distribution Cell_Wall_Penetration Penetration of Bacterial Cell Wall Drug_Distribution->Cell_Wall_Penetration PBP_Binding Binding to Active Site of PBPs Cell_Wall_Penetration->PBP_Binding PBP_Inactivation Inactivation of PBPs PBP_Binding->PBP_Inactivation Peptidoglycan_Inhibition Inhibition of Peptidoglycan Cross-linking PBP_Inactivation->Peptidoglycan_Inhibition Cell_Wall_Weakening Cell Wall Weakening Peptidoglycan_Inhibition->Cell_Wall_Weakening Cell_Lysis Osmotic Instability and Cell Lysis Cell_Wall_Weakening->Cell_Lysis

Logical flow of flucloxacillin's antibacterial action.

Conclusion and Future Directions

This compound remains a cornerstone in the treatment of staphylococcal infections due to its stability against penicillinases and its potent activity against susceptible strains. This guide has summarized the current understanding of its binding affinity to PBPs and provided detailed experimental protocols for its characterization. A significant knowledge gap exists regarding the specific quantitative binding affinities of flucloxacillin to the individual PBPs of Staphylococcus aureus. Future research should focus on generating this data using the methodologies outlined herein. A deeper understanding of the differential binding of flucloxacillin to various staphylococcal PBPs will be invaluable for optimizing dosing strategies, combating the emergence of resistance, and guiding the development of novel anti-staphylococcal agents.

References

Methodological & Application

Application Notes and Protocols: Stability of Flucloxacillin Sodium Under Various Laboratory Storage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability of flucloxacillin sodium in both reconstituted solutions and as a solid powder under different laboratory storage conditions. The provided protocols and data are intended to guide researchers in ensuring the integrity of this compound for experimental use.

Stability of this compound in Reconstituted Solutions

The stability of this compound in solution is significantly influenced by temperature, the type of water used for reconstitution, and the pH of the solution. As a beta-lactam antibiotic, flucloxacillin is susceptible to hydrolysis, which leads to the opening of the beta-lactam ring and a loss of antibacterial activity.

Effect of Temperature on Stability

Temperature is a critical factor in the degradation of this compound in aqueous solutions. Higher temperatures accelerate the degradation process.

Table 1: Stability of this compound in Solution at Various Temperatures

Concentration & DiluentStorage Temperature (°C)DurationRemaining Flucloxacillin (%)Reference
50 mg/mL in 0.9% NaClRefrigeration (2-8°C)24 hours>99%[1]
50 mg/mL in 0.9% NaClRoom Temperature24 hours>95%[1]
50 mg/mL in 0.9% NaCl33°C24 hours>92%[1]
50 mg/mL in 0.9% NaCl37°C24 hours<85%[1]
50 mg/mL in 0.9% NaCl2-8°C for 6 days, then 33°C24 hours~83% (17% loss)[1]
50 mg/mL in 0.9% NaCl2-8°C for 6 days, then 37°C24 hours~70% (30% loss)[1]
10 and 50 mg/mL in 0.3% w/v citrate-buffered saline pH 7.02-8°C for 13 days, then 32°C24 hours>95%[2][3]
Effect of Reconstitution Water on Stability

The type of water used to reconstitute this compound powder can impact its stability. A study comparing different water types for reconstituting oral suspensions of this compound found that commercial bottled water resulted in the most stable suspension.

Table 2: Percentage Breakdown of this compound in Reconstituted Oral Suspensions After 8 Days [4][5]

Reconstitution WaterRefrigeration (4-6°C)Bowl of Water (26-27°C)Room Temperature (31-33°C)
Commercial Bottled Water9.90%15.90%22.40%
Commercial Sachet Water10.17%22.50%25.00%
Tap Water14.60%25.10%25.00%
Distilled Water18.00%28.80%29.14%
Effect of pH and Buffers on Stability

Flucloxacillin is most stable in solutions with a neutral pH. Extremes in pH can accelerate degradation. The use of buffers, such as citrate, has been shown to significantly improve the stability of flucloxacillin solutions. The optimal pH for maximizing the stability of β-lactam antibiotics is approximately 6–7.[2] Unbuffered solutions of flucloxacillin in water for injection or 0.9% saline show significant degradation and may form a precipitate upon storage.[2]

Stability of Solid this compound

This compound is a hygroscopic, crystalline powder, meaning it readily absorbs moisture from the air.[5] This moisture can lead to the degradation of the solid-state drug. Therefore, proper storage in a dry environment is crucial.

Effect of Humidity and Excipients

High humidity can lead to the breakdown of this compound in solid formulations. The choice of excipients in a capsule formulation can influence its stability in humid conditions.

Table 3: Percentage Breakdown of this compound in Capsule Formulations with Different Excipients After 12 Weeks in a High Humidity Environment

ExcipientPercentage Breakdown (%)Reference
Dried StarchLeast Breakdown
Undried StarchModerate Breakdown
Sodium CarboxymethylcelluloseMost Breakdown

It was also noted that higher amounts of excipients led to a more stable product.

Recommended Storage for Solid Form

This compound powder for injection should be stored at a temperature below 25°C.

Experimental Protocols

Protocol for Assessing the Stability of Reconstituted this compound

This protocol outlines a general procedure for evaluating the stability of this compound in a liquid formulation.

3.1.1. Materials

  • This compound powder for injection

  • Diluent (e.g., Water for Injection, 0.9% Sodium Chloride, 0.3% w/v citrate-buffered saline pH 7.0)

  • Volumetric flasks and pipettes

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or an alternative validated analytical method (e.g., iodimetry)

  • Analytical column (e.g., C18)

  • Mobile phase for HPLC

  • pH meter

3.1.2. Procedure

  • Reconstitution: Accurately weigh this compound powder and reconstitute with the chosen diluent to a specific concentration (e.g., 10 mg/mL or 50 mg/mL) in a volumetric flask.

  • Initial Analysis (Time Zero): Immediately after preparation, take an aliquot of the solution. Measure the pH and analyze the concentration of this compound using a validated HPLC method. This serves as the initial (100%) concentration.

  • Storage: Aliquot the remaining solution into appropriate sealed containers and store them under the desired temperature conditions.

  • Time-Point Analysis: At predetermined time intervals (e.g., 4, 8, 12, 24 hours, and then daily or weekly as required), remove a sample from each storage condition.

  • Sample Analysis: Before analysis, allow the samples to equilibrate to room temperature. Measure the pH and determine the concentration of this compound using the same analytical method as for the initial analysis.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

G cluster_prep Preparation cluster_initial Initial Analysis (T=0) cluster_storage Storage cluster_timepoint Time-Point Analysis cluster_data Data Analysis prep1 Weigh Flucloxacillin Sodium Powder prep2 Reconstitute with Chosen Diluent prep1->prep2 Accurately initial1 Measure pH prep2->initial1 initial2 Analyze Concentration (e.g., HPLC) prep2->initial2 storage1 Aliquot into Sealed Containers prep2->storage1 storage2 Store at Defined Temperatures storage1->storage2 timepoint1 Remove Samples at Predetermined Intervals storage2->timepoint1 timepoint2 Equilibrate to Room Temperature timepoint1->timepoint2 timepoint3 Measure pH timepoint2->timepoint3 timepoint4 Analyze Concentration timepoint3->timepoint4 data1 Calculate % Remaining Flucloxacillin timepoint4->data1

Caption: Experimental workflow for assessing this compound stability in solution.

Degradation Pathway

The primary mechanism of degradation for flucloxacillin and other β-lactam antibiotics in aqueous solution is the hydrolysis of the amide bond in the four-membered β-lactam ring. This leads to the formation of inactive penicilloic acid derivatives. This degradation is catalyzed by both acidic and basic conditions.

G flucloxacillin Flucloxacillin (Active) hydrolysis Hydrolysis (H₂O, H⁺, or OH⁻) flucloxacillin->hydrolysis penicilloic_acid Flucloxacilloic Acid (Inactive) hydrolysis->penicilloic_acid

References

Protocol for Testing Flucloxacillin Efficacy in Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vivo efficacy of flucloxacillin using established animal infection models. The methodologies described are essential for preclinical assessment of antimicrobial agents, aiding in the determination of pharmacokinetic/pharmacodynamic (PK/PD) parameters and guiding dose-optimization for clinical trials.

Overview of Flucloxacillin and Relevant Animal Models

Flucloxacillin is a narrow-spectrum beta-lactam antibiotic primarily used to treat infections caused by methicillin-susceptible Staphylococcus aureus (MSSA).[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[2][3][4][5] To evaluate its efficacy in vivo, several animal models are employed to mimic human infections. The most common and well-characterized models include:

  • Neutropenic Thigh Infection Model: This model is extensively used to study the pharmacodynamics of antibiotics under conditions of immunosuppression, allowing for the assessment of the drug's direct antimicrobial activity with minimal interference from the host immune system.[6][7]

  • Sepsis Model: This model simulates a systemic infection (bacteremia) and is crucial for evaluating an antibiotic's ability to clear bacteria from the bloodstream and prevent mortality.

  • Implant-Associated Infection Model: This model is relevant for studying infections related to prosthetic devices, where bacteria often form biofilms that are challenging to eradicate.

Experimental Protocols

Neutropenic Murine Thigh Infection Model

This model is a standard for determining the PK/PD index that best correlates with antibiotic efficacy. For flucloxacillin, the key PK/PD parameter is the percentage of the dosing interval that the unbound drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[1][8][9][10]

Materials:

  • Female ICR (CD-1) or C57BL/6 mice (5-6 weeks old)

  • Cyclophosphamide

  • Methicillin-susceptible Staphylococcus aureus (MSSA) strain (e.g., ATCC 29213)

  • Brain Heart Infusion (BHI) broth or Trypticase Soy Broth (TSB)

  • Phosphate-buffered saline (PBS), sterile

  • Flucloxacillin for injection

  • Vehicle control (e.g., sterile saline)

  • Anesthetic agent (e.g., isoflurane)

  • Tissue homogenizer

  • Trypticase Soy Agar (TSA) plates with 5% sheep blood

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) to the mice. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[6] This depletes the neutrophil count, making the mice more susceptible to infection.

  • Inoculum Preparation:

    • Culture the MSSA strain overnight on a TSA plate.

    • Inoculate a single colony into BHI or TSB and incubate at 37°C with shaking until it reaches the mid-logarithmic phase of growth.

    • Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.

  • Drug Administration:

    • Initiate flucloxacillin treatment at a specified time post-infection (e.g., 2 hours).

    • Administer flucloxacillin and vehicle control via the desired route (e.g., subcutaneous or intravenous). Dosing regimens can be varied to determine the optimal PK/PD index (e.g., different total doses fractionated into multiple administrations over 24 hours).

  • Efficacy Assessment:

    • At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Weigh the tissue and homogenize it in a known volume of sterile PBS.

    • Perform serial dilutions of the homogenate and plate onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).

    • Calculate the bacterial load as log10 CFU per gram of tissue. Efficacy is determined by the reduction in bacterial load compared to the vehicle control group.

Murine Sepsis Model

This model assesses the ability of flucloxacillin to control a systemic infection.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • MSSA strain

  • BHI or TSB

  • Sterile saline

  • Flucloxacillin for injection

  • Vehicle control

Procedure:

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described in the neutropenic thigh model, adjusting the final concentration as required for the sepsis model (e.g., 1 x 10^8 CFU/mL).

  • Infection:

    • Inject the bacterial suspension intravenously (IV) via the tail vein or intraperitoneally (IP). The volume and concentration will depend on the animal model and the desired severity of infection. For example, Wistar rats can be inoculated with 2 mL of 10^8 CFU/mL S. aureus via IP injection.[11]

  • Drug Administration:

    • Begin flucloxacillin treatment at a designated time post-infection.

    • Administer the drug and vehicle control as per the study design.

  • Efficacy Assessment:

    • Monitor the animals for clinical signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and survival over a set period (e.g., 3-7 days).

    • At specific time points, blood samples can be collected to determine the bacterial load (CFU/mL).

    • At the end of the study, organs such as the spleen, liver, and kidneys can be harvested, homogenized, and plated to determine the bacterial burden in the tissues.

Implant-Associated Infection Model

This model is used to evaluate the efficacy of flucloxacillin against biofilm-related infections.

Materials:

  • Male Wistar rats

  • MSSA strain

  • Small sterile implant material (e.g., titanium wire, catheter segment)

  • Surgical instruments

  • Flucloxacillin for injection

  • Rifampin (often used in combination therapy)

  • Vehicle control

Procedure:

  • Surgical Implantation and Infection:

    • Anesthetize the animal.

    • Make a surgical incision, for example, to expose the femur.

    • Drill a hole into the medullary cavity of the bone.

    • Inoculate the cavity with a suspension of the MSSA strain.

    • Insert the sterile implant into the inoculated cavity.

    • Close the wound with sutures.

  • Drug Administration:

    • Allow the infection to establish for a period (e.g., 7 days).

    • Initiate treatment with flucloxacillin, often in combination with rifampin, as monotherapy may be less effective against biofilms.[12] Treatment is typically administered for an extended period (e.g., 14 days).[12]

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the animals.

    • Aseptically harvest the implant and surrounding bone and soft tissue.

    • Sonify the implant in sterile PBS to dislodge the biofilm bacteria.

    • Homogenize the bone and soft tissue.

    • Perform serial dilutions of the sonicate and tissue homogenates and plate on appropriate agar to determine the CFU count.

    • Efficacy is measured by the reduction in bacterial counts in the implant biofilm, bone, and soft tissue compared to the control group.

Data Presentation

Table 1: Example Dosing and Efficacy Data for Flucloxacillin in a Neutropenic Murine Thigh Infection Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Bacterial Load (log10 CFU/g tissue) ± SDReduction in Bacterial Load vs. Control (log10 CFU/g)
Vehicle Control-Every 6 hours7.5 ± 0.4-
Flucloxacillin10Every 6 hours5.2 ± 0.62.3
Flucloxacillin20Every 6 hours4.1 ± 0.53.4
Flucloxacillin40Every 6 hours3.0 ± 0.74.5

Table 2: Pharmacokinetic/Pharmacodynamic Parameters of Flucloxacillin in Murine Models

ParameterValueAnimal ModelReference
Protein BindingNon-linearMouse[9]
Elimination Half-life~15-30 minutesMouse[1]
PK/PD Index for Efficacy%fT > MICMouse[1][8][9][10]
Target %fT > MIC for Bacteriostasis~15-20%Mouse[1][8]
Target %fT > MIC for 1-log kill~20-25%Mouse[1][8]

Visualizations

Flucloxacillin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc MurA_B MurA/MurB UDP_GlcNAc->MurA_B UDP_MurNAc UDP-MurNAc MurA_B->UDP_MurNAc MurC_F MurC-F Ligases UDP_MurNAc->MurC_F Park_Nucleotide UDP-MurNAc-pentapeptide (Park's Nucleotide) MurC_F->Park_Nucleotide MraY MraY Park_Nucleotide->MraY Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Flippase Flippase Lipid_II->Flippase Lipid_II_out Lipid II Flippase->Lipid_II_out Growing_PG Growing Peptidoglycan Lipid_II_out->Growing_PG PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_PG Growing_PG->PBP Flucloxacillin Flucloxacillin Flucloxacillin->PBP Inhibits

Caption: Flucloxacillin's mechanism of action targeting peptidoglycan synthesis.

Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Infect_Thigh Intramuscular Thigh Infection Induce_Neutropenia->Infect_Thigh Prepare_Inoculum Prepare S. aureus Inoculum Prepare_Inoculum->Infect_Thigh Administer_Flucloxacillin Administer Flucloxacillin (or Vehicle) Infect_Thigh->Administer_Flucloxacillin Euthanize Euthanize Mice Administer_Flucloxacillin->Euthanize Harvest_Thigh Harvest & Homogenize Thigh Euthanize->Harvest_Thigh Plate_Dilutions Plate Serial Dilutions Harvest_Thigh->Plate_Dilutions Count_CFU Incubate & Count CFU Plate_Dilutions->Count_CFU Analyze_Data Analyze Data (log10 CFU/g) Count_CFU->Analyze_Data Host_Immune_Response S_aureus Staphylococcus aureus PAMPs PAMPs (Lipoteichoic Acid, Peptidoglycan) S_aureus->PAMPs TLR2 TLR2 PAMPs->TLR2 recognized by MyD88 MyD88 TLR2->MyD88 activates NF_kB NF-κB Activation MyD88->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Cytokines induces transcription of Immune_Cell_Recruitment Immune Cell Recruitment (Neutrophils, Macrophages) Cytokines->Immune_Cell_Recruitment Phagocytosis Phagocytosis & Bacterial Clearance Immune_Cell_Recruitment->Phagocytosis

References

Application Notes & Protocols: Spectrophotometric Determination of Flucloxacillin Sodium Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of flucloxacillin sodium in pharmaceutical formulations using various spectrophotometric methods. The described methods are simple, cost-effective, and suitable for routine quality control analysis.

Method 1: Ion-Pair Complexation with Bromocresol Purple (BCP)

This method is based on the formation of a yellow ion-pair complex between this compound and Bromocresol purple (BCP) in a chloroform medium. The resulting complex is quantified spectrophotometrically.

Experimental Protocol

1.1. Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • 1 cm matched quartz cuvettes

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

1.2. Reagents and Solutions:

  • This compound reference standard (purity ≥ 99%)

  • Bromocresol purple (BCP)

  • Chloroform (analytical grade)

  • Methanol (analytical grade)

1.3. Preparation of Stock Solutions:

  • This compound Stock Solution (246.95 µg/mL): Accurately weigh 24.70 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Dilute 1 mL of this solution to 10 mL with chloroform in a separate volumetric flask.

  • Bromocresol Purple (BCP) Solution (5x10⁻³ M): Dissolve 135.055 mg of BCP in 50 mL of chloroform.

1.4. Preparation of Calibration Standards:

  • Into a series of 10 mL volumetric flasks, pipette appropriate volumes (ranging from 50 µL to 1000 µL) of the this compound stock solution (246.95 µg/mL).

  • To each flask, add 1 mL of the 5x10⁻³ M BCP solution.

  • Bring the volume up to 10 mL with chloroform to achieve final concentrations in the range of 1.23 - 24.70 µg/mL.

1.5. Sample Preparation:

  • For the analysis of raw material, prepare a stock solution of the this compound sample in methanol and then dilute with chloroform to a concentration within the calibration range.

  • Follow the same procedure as for the calibration standards, adding 1 mL of BCP solution and diluting to volume with chloroform.

1.6. Spectrophotometric Measurement:

  • Set the spectrophotometer to measure the absorbance at a wavelength of 408 nm.[1]

  • Use a reagent blank (1 mL of BCP solution diluted to 10 mL with chloroform) to zero the instrument.

  • Measure the absorbance of each calibration standard and the sample solution.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Data Presentation
ParameterValueReference
λmax408 nm[1]
Linearity Range2.47 – 22.23 µg/mL[1]
Correlation Coefficient (R²)0.9999[1]
Limit of Detection (LOD)0.203 µg/mL[1]
Limit of Quantification (LOQ)0.615 µg/mL[1]

Experimental Workflow

G cluster_prep Solution Preparation cluster_measurement Spectrophotometric Analysis cluster_analysis Data Analysis prep_stock_flu Prepare Flucloxacillin Stock Solution prep_cal Prepare Calibration Standards prep_stock_flu->prep_cal prep_sample Prepare Sample Solution prep_stock_flu->prep_sample prep_stock_bcp Prepare BCP Stock Solution prep_stock_bcp->prep_cal prep_stock_bcp->prep_sample set_lambda Set Wavelength to 408 nm prep_cal->set_lambda prep_sample->set_lambda measure_blank Measure Reagent Blank set_lambda->measure_blank measure_abs Measure Absorbance of Standards and Sample measure_blank->measure_abs plot_cal Construct Calibration Curve measure_abs->plot_cal det_conc Determine Sample Concentration plot_cal->det_conc

Caption: Workflow for Ion-Pair Spectrophotometry.

Method 2: Charge Transfer Complexation with Iodine

This method involves the formation of a charge transfer complex between this compound and iodine in a methanol-dichloromethane medium.

Experimental Protocol

2.1. Instrumentation:

  • UV-Vis Spectrophotometer

  • 1 cm matched glass cells

  • Analytical balance

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

2.2. Reagents and Solutions:

  • This compound reference standard

  • Iodine

  • Methanol

  • Dichloromethane

2.3. Preparation of Stock Solutions:

  • This compound Stock Solution (100 µg/mL): Dissolve 10 mg of this compound in 100 mL of methanol.

  • Working Flucloxacillin Solution (0.5 µg/mL): Prepare by suitable dilution of the stock solution with methanol.

  • Iodine Solution (0.1%): Prepare a 0.1% solution of iodine in dichloromethane.

2.4. Preparation of Calibration Standards:

  • Into a series of 10 mL volumetric flasks, pipette different volumes (0.02 - 0.18 mL) of the working this compound solution (0.5 µg/mL).

  • To each flask, add 1.0 mL of 0.1% iodine solution at room temperature.

  • Dilute to the mark with methanol to obtain concentrations ranging from 1.0 to 9.0 µg/mL.

2.5. Spectrophotometric Measurement:

  • Measure the absorbance at 362 nm against a reagent blank prepared in the same manner but without the drug.[2][3]

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the unknown sample from the calibration curve.

Data Presentation
ParameterValueReference
λmax362 nm[2][3]
Linearity Range1 - 9 µg/mL[2][4]

Experimental Workflow

G cluster_prep Solution Preparation cluster_measurement Spectrophotometric Analysis cluster_analysis Data Analysis prep_stock_flu Prepare Flucloxacillin Stock Solution prep_cal Prepare Calibration Standards prep_stock_flu->prep_cal prep_stock_iodine Prepare Iodine Solution prep_stock_iodine->prep_cal set_lambda Set Wavelength to 362 nm prep_cal->set_lambda measure_blank Measure Reagent Blank set_lambda->measure_blank measure_abs Measure Absorbance measure_blank->measure_abs plot_cal Construct Calibration Curve measure_abs->plot_cal det_conc Determine Sample Concentration plot_cal->det_conc

Caption: Workflow for Charge Transfer Complexation.

Method 3: Oxidative Coupling with Folin-Ciocalteu Reagent

This method is based on the formation of a light green colored product when this compound reacts with the Folin-Ciocalteu (F.C.) reagent.

Experimental Protocol

Details on the specific reagent concentrations and reaction conditions for this method require further optimization based on the preliminary information. However, a general protocol is outlined below.

3.1. Reagents and Solutions:

  • This compound reference standard

  • Folin-Ciocalteu Reagent

  • A suitable buffer solution to maintain optimal pH.

3.2. General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of calibration standards by diluting the stock solution.

  • To each standard and sample solution, add a specific volume of Folin-Ciocalteu reagent and buffer.

  • Allow the reaction to proceed for a defined period.

  • Measure the absorbance of the resulting green-colored solution at 912 nm against a reagent blank.[5]

  • Construct a calibration curve and determine the sample concentration.

Data Presentation
ParameterValueReference
λmax912 nm[5]
Linearity Range0.05 - 0.25 mg/mL[5]

Method 4: Direct UV Spectrophotometry

This is a simple and rapid method that involves the direct measurement of UV absorbance of this compound in a suitable solvent.

Experimental Protocol

4.1. Instrumentation:

  • UV-Vis Spectrophotometer

  • 1 cm quartz cuvettes

  • Analytical balance

  • Volumetric flasks

4.2. Reagents and Solutions:

  • This compound reference standard

  • Ultra-purified water or 0.01 N NaOH

4.3. Preparation of Stock and Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 0.1 mg/mL) by dissolving an accurately weighed amount in the chosen solvent (ultra-purified water or 0.01 N NaOH).

  • Prepare a series of working standard solutions by diluting the stock solution to concentrations within the linear range.

4.4. Spectrophotometric Measurement:

  • Scan the absorption spectra of the standard solutions over the range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Set the spectrophotometer to the determined λmax (e.g., 274 nm in water).[6][7][8]

  • Use the solvent as a blank.

  • Measure the absorbance of the standard and sample solutions.

  • Construct a calibration curve and calculate the concentration of the sample.

Data Presentation
ParameterValue (in Water)ReferenceValue (in 0.01 N NaOH)Reference
λmax274 nm[6][7][8]Not specified
Linearity Range50.0 - 100.0 µg/mL[6][7]2 - 20 µg/mL[9]
Correlation Coefficient (r)0.9998[6][7]Not specified
Accuracy100.09%[6][7]Not specified
Precision (RSD)< 2.5%[6][7]Not specified

Analytical Method Validation

The validation of the analytical methods described should be performed according to ICH guidelines to ensure they are suitable for their intended purpose.[7]

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for Analytical Method Validation.

References

Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of Flucloxacillin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of flucloxacillin sodium in bulk drug and pharmaceutical dosage forms. The method is demonstrated to be simple, accurate, precise, and specific, adhering to the International Council for Harmonisation (ICH) guidelines. This document provides comprehensive experimental protocols, data presentation in tabular format, and graphical representations of the workflow to facilitate seamless adoption in a laboratory setting.

Introduction

This compound, a narrow-spectrum beta-lactam antibiotic, is primarily used for the treatment of infections caused by Gram-positive bacteria. It is crucial to have a reliable analytical method to ensure the quality and potency of flucloxacillin in pharmaceutical formulations. This application note presents a validated RP-HPLC method that can be readily implemented for routine quality control analysis.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., Phenomenex® Bondclone 10 C18, 300 mm x 3.9 mm, 5 µm or equivalent) is recommended.[1]

  • Chemicals: this compound reference standard, potassium dihydrogen phosphate (KH₂PO₄), methanol (HPLC grade), acetonitrile (HPLC grade), and purified water.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in Table 1.

ParameterCondition
ColumnC18 (300 mm x 3.9 mm, 5 µm)
Mobile Phase60% Methanol: 40% KH₂PO₄ buffer (pH 5.0)
Flow Rate1.0 mL/min
Detection Wavelength227 nm
Injection Volume20 µL
Column TemperatureAmbient
Run Time10 minutes

Table 1: Optimized Chromatographic Conditions

Protocols

Preparation of Solutions
  • KH₂PO₄ Buffer (pH 5.0): Dissolve a suitable amount of KH₂PO₄ in purified water to a final concentration of 10 mM. Adjust the pH to 5.0 using a 1M sodium hydroxide solution.

  • Mobile Phase Preparation: Mix methanol and the prepared KH₂PO₄ buffer in a 60:40 (v/v) ratio. Filter the mixture through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 20-100 µg/mL.[2][3]

Sample Preparation

For the analysis of a capsule dosage form, the contents of not fewer than 20 capsules should be pooled and an amount of powder equivalent to a single dose should be accurately weighed. This powder is then dissolved in a known volume of mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution, and a standard solution of this compound. The chromatograms should show no interference from the blank or placebo at the retention time of flucloxacillin.

Linearity

The linearity of the method was established by injecting a series of six concentrations of this compound ranging from 20 to 100 µg/mL.[2][3] The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range (µg/mL)20 - 100
Correlation Coefficient (r²)≥ 0.999
Regression Equationy = mx + c

Table 2: Linearity Data Summary

Accuracy

The accuracy of the method was determined by the recovery of known amounts of this compound standard added to a placebo preparation at three different concentration levels (80%, 100%, and 120% of the target concentration).

Concentration Level% Recovery (Mean ± SD, n=3)
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%

Table 3: Accuracy (Recovery) Data

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day. Intermediate precision was determined by repeating the analysis on three different days.

Precision Type% RSD
Repeatability (n=6)≤ 2.0
Intermediate Precision (n=9)≤ 2.0

Table 4: Precision Data Summary

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that yields an S/N ratio of 3:1, while the LOQ is the concentration that gives an S/N ratio of 10:1.

ParameterResult (µg/mL)
LOD~0.00437% w/v[1]
LOQ~0.0132% w/v[1]

Table 5: LOD and LOQ Data

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, mobile phase composition, and detection wavelength.[1]

Parameter VariationEffect on Results (% RSD)
Flow Rate (± 0.1 mL/min)≤ 2.0
Mobile Phase Composition (± 2%)≤ 2.0
Detection Wavelength (± 2 nm)≤ 2.0

Table 6: Robustness Data Summary

System Suitability

System suitability testing is an integral part of the analytical procedure. The system is deemed suitable for analysis if the following criteria are met for the standard solution.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
% RSD for Peak Areas≤ 2.0 (for n=5)

Table 7: System Suitability Parameters

Visualizations

The following diagrams illustrate the key workflows in the development and validation of this RP-HPLC method.

MethodDevelopmentWorkflow A Literature Review & Method Scouting B Selection of Initial Conditions (Column, Mobile Phase, Wavelength) A->B C Method Optimization (Flow Rate, Gradient, pH) B->C D System Suitability Testing C->D D->C If not suitable E Method Validation (ICH Guidelines) D->E If suitable F Finalized Analytical Method E->F

Figure 1: RP-HPLC Method Development Workflow

ValidationWorkflow Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD LOD Robustness Robustness LOQ LOQ

Figure 2: Key Parameters for Method Validation

Conclusion

The RP-HPLC method described in this application note is suitable for the routine quantitative analysis of this compound in bulk and pharmaceutical dosage forms. The method has been validated in accordance with ICH guidelines and has been shown to be specific, linear, accurate, precise, and robust. The provided protocols and visualizations serve as a comprehensive guide for the implementation of this method in a quality control laboratory.

References

Application Notes and Protocols: Flucloxacillin in Combination Antibiotic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research on flucloxacillin in combination with other antibiotics. Detailed experimental protocols for in vitro and in vivo studies are outlined to facilitate the replication and further exploration of these findings.

Introduction to Flucloxacillin Combination Therapy

Flucloxacillin, a narrow-spectrum beta-lactam antibiotic, is primarily used to treat infections caused by penicillinase-producing staphylococci. However, the emergence of antibiotic resistance, particularly Methicillin-resistant Staphylococcus aureus (MRSA), and the challenges in treating complex infections like bacteremia and biofilms have spurred research into combination therapies. The rationale behind combining flucloxacillin with other antimicrobial agents is to leverage synergistic interactions that can lead to enhanced bactericidal activity, suppression of resistance development, and improved clinical outcomes. This document details the research on various flucloxacillin combinations, providing quantitative data and experimental methodologies.

In Vitro Synergy Testing of Flucloxacillin Combinations

In vitro synergy testing is a crucial first step in evaluating the potential of antibiotic combinations. The most common methods employed are the checkerboard assay and the time-kill curve analysis.

Flucloxacillin and Fosfomycin

The combination of flucloxacillin and fosfomycin has shown synergistic activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and MRSA.[1]

Quantitative Data Summary

Bacterial StrainMethodFIC Index (FICI)Outcome
MRSA (ATCC 33592)Checkerboard AssaySynergisticIncreased susceptibility to both agents.
MSSA (ATCC 6538)Checkerboard AssaySynergisticEnhanced bacterial killing.
MRSA (ATCC 33592)Time-Kill CurveSynergisticSignificant reduction in bacterial count compared to monotherapy.[1]
MSSA (ATCC 6538)Time-Kill CurveSynergisticEnhanced rate and extent of bacterial killing.[1]

Experimental Protocols

Protocol 2.1.1: Checkerboard Assay for Flucloxacillin and Fosfomycin Synergy

Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of flucloxacillin and fosfomycin against S. aureus.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Flucloxacillin and Fosfomycin stock solutions

  • S. aureus isolate (e.g., ATCC 33592)

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Culture S. aureus overnight on a blood agar plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to a final concentration of 5 x 10⁵ CFU/mL.

  • Antibiotic Dilution: Prepare serial twofold dilutions of flucloxacillin and fosfomycin in MHB in the 96-well plate. The dilutions should span a range above and below the known Minimum Inhibitory Concentrations (MICs) of the individual drugs.

  • Plate Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Protocol 2.1.2: Time-Kill Curve Assay for Flucloxacillin and Fosfomycin

Objective: To assess the rate and extent of bactericidal activity of flucloxacillin and fosfomycin, alone and in combination.

Materials:

  • MHB

  • Flucloxacillin and Fosfomycin at desired concentrations (e.g., 0.5x, 1x, 2x MIC)

  • S. aureus isolate

  • Sterile saline for serial dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in MHB with a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup: Prepare tubes with MHB containing:

    • No antibiotic (growth control)

    • Flucloxacillin alone

    • Fosfomycin alone

    • Flucloxacillin and Fosfomycin in combination

  • Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate at 37°C with shaking.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube, perform serial dilutions in sterile saline, and plate onto agar plates.

  • Colony Counting: After incubation of the plates, count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Logical Workflow for In Vitro Synergy Testing

in_vitro_workflow cluster_prep Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis cluster_outcome Interpretation A Bacterial Isolate (e.g., S. aureus) C Checkerboard Assay A->C D Time-Kill Curve Assay A->D B Antibiotic Stock Solutions (Flucloxacillin & Partner Drug) B->C B->D E Determine MICs C->E G Plot Kill Curves D->G F Calculate FICI E->F I Synergy / Additivity / Antagonism F->I H Assess Log Reduction G->H H->I

Caption: Workflow for in vitro antibiotic synergy testing.

Flucloxacillin and Rifampicin

The combination of flucloxacillin and rifampicin is of particular interest for treating deep-seated S. aureus infections, including those involving biofilms.

Quantitative Data Summary

Infection ModelBacterial StrainOutcomeReference
Animal study (implant-associated infection)S. aureus (ATCC 29213)Combination therapy significantly decreased microbial counts in bone, soft tissue, and biofilm compared to monotherapy.[2][3][2][3]
In vivo pilot study (bone and soft tissue infections)Clinical S. aureus isolatesCombination with rifampicin significantly increased flucloxacillin serum levels.[4][5][4][5]

Experimental Protocols

Protocol 2.2.1: In Vivo Animal Model of Implant-Associated Infection

Objective: To evaluate the efficacy of flucloxacillin and rifampicin combination therapy in a rat model of implant-associated S. aureus infection.

Materials:

  • Male Wistar rats

  • S. aureus (e.g., ATCC 29213)

  • Metal implants

  • Flucloxacillin and Rifampicin for injection

  • Surgical instruments

Procedure:

  • Animal Preparation and Surgery: Anesthetize the rats. Create a surgical site and implant a sterile metal device into the femoral medullary cavity.

  • Bacterial Inoculation: Contaminate the femoral medullary cavity with a known concentration of S. aureus.

  • Treatment Groups: Divide the animals into treatment groups:

    • Control (vehicle)

    • Flucloxacillin monotherapy

    • Rifampicin monotherapy

    • Flucloxacillin and Rifampicin combination therapy

  • Antibiotic Administration: Administer the antibiotics for a specified duration (e.g., 14 days).[2][3]

  • Euthanasia and Sample Collection: After the treatment period, euthanize the animals and aseptically collect samples of the periprosthetic bone, soft tissue, and the implant.

  • Bacterial Quantification: Homogenize the tissue samples and sonicate the implants to dislodge biofilm bacteria. Perform serial dilutions and plate on agar to determine the bacterial counts (CFU/gram of tissue or CFU/implant).

  • Data Analysis: Compare the bacterial loads between the different treatment groups.

Experimental Workflow for In Vivo Implant Infection Model

in_vivo_implant_workflow A Animal Model (e.g., Wistar Rat) B Surgical Implantation & Bacterial Inoculation A->B C Randomization into Treatment Groups B->C D Antibiotic Administration (Monotherapy vs. Combination) C->D E Euthanasia & Sample Collection D->E F Bacterial Quantification (CFU counts) E->F G Statistical Analysis & Efficacy Determination F->G

Caption: Workflow for an in vivo implant-associated infection model.

Clinical Research on Flucloxacillin Combinations

Clinical trials are essential to validate the findings from in vitro and in vivo studies in human patients.

Flucloxacillin and Vancomycin for MRSA Bacteremia

The combination of flucloxacillin and vancomycin has been investigated for the treatment of MRSA bacteremia, with the hypothesis that the beta-lactam enhances the activity of vancomycin.

Quantitative Data Summary from a Pilot Randomized Controlled Trial [6][7][8]

Outcome MeasureStandard Therapy (Vancomycin) (n=29)Combination Therapy (Vancomycin + Flucloxacillin) (n=31)p-value
Mean duration of bacteremia (days)3.001.940.06

Clinical Trial Protocol Summary

  • Study Design: Open-label, multicenter, randomized controlled trial.[6][7][8]

  • Participants: Adults with MRSA bacteremia.

  • Intervention:

    • Standard Group: Intravenous vancomycin.

    • Combination Group: Intravenous vancomycin plus intravenous flucloxacillin (e.g., 2g every 6 hours) for 7 days.[6][7]

  • Primary Outcome: Duration of MRSA bacteremia in days.[6][7]

  • Secondary Outcomes: 28- and 90-day mortality, metastatic infection, nephrotoxicity, hepatotoxicity.[8]

Logical Flow of a Clinical Trial for MRSA Bacteremia

clinical_trial_flow A Patient Enrollment (Adults with MRSA Bacteremia) B Randomization A->B C Standard Therapy (Vancomycin) B->C D Combination Therapy (Vancomycin + Flucloxacillin) B->D E Treatment Period (e.g., 7 days for Flucloxacillin) C->E D->E F Data Collection (Blood cultures, Safety labs) E->F G Outcome Assessment (Duration of bacteremia, Mortality) F->G H Statistical Analysis & Conclusion G->H

Caption: Logical flow of a randomized clinical trial.

Flucloxacillin and Daptomycin for MRSA Infections

The combination of daptomycin with a beta-lactam like flucloxacillin (or cloxacillin) is being explored to enhance daptomycin's efficacy and prevent resistance.

Experimental Protocol Summary for an In Vivo Foreign-Body Infection Model [9]

  • Animal Model: Rat tissue cage infection model.

  • Bacterial Strain: MRSA (e.g., ATCC BAA-39).

  • Treatment Groups:

    • Daptomycin (usual and high doses)

    • Daptomycin (usual and high doses) + Cloxacillin

    • Daptomycin + Rifampin (as a comparator)

  • Administration: Intraperitoneal administration for 7 days.

  • Outcome: Cure rate (eradication of adhered bacteria). The addition of cloxacillin to daptomycin resulted in a significantly greater cure rate than daptomycin alone.[9]

Conclusion

The research into flucloxacillin combination therapies demonstrates promising potential for enhancing the treatment of challenging bacterial infections, particularly those caused by S. aureus. The synergistic effects observed in vitro with fosfomycin and the improved efficacy in vivo with rifampicin and vancomycin highlight the value of these combinations. Further research, including well-designed clinical trials, is necessary to fully elucidate the clinical utility, optimal dosing regimens, and safety profiles of these flucloxacillin-based combination therapies. The protocols and data presented in these application notes serve as a foundation for researchers to build upon in the ongoing effort to combat antibiotic resistance.

References

Application Notes and Protocols for Generating Flucloxacillin-Resistant Staphylococcus aureus Mutants for Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the in vitro generation of flucloxacillin-resistant Staphylococcus aureus mutants. The protocols outlined are intended for controlled laboratory research to investigate the mechanisms of antibiotic resistance and to facilitate the development of novel antimicrobial agents. Two primary methods are described: the Gradient Plate Technique for rapid selection and Adaptive Laboratory Evolution (ALE) for a more gradual development of resistance.

Data Presentation

The following tables summarize key quantitative data associated with the generation and characterization of flucloxacillin-resistant S. aureus.

Table 1: Typical Minimum Inhibitory Concentrations (MICs) of Flucloxacillin for S. aureus

Strain TypeFlucloxacillin MIC Range (mg/L)Notes
Wild-Type Susceptible (MSSA)0.1 - 0.5[1]Includes both penicillinase-negative and positive strains.
Methicillin-Susceptible (S. aureus)Median 0.125 (Range <0.06 - 0.25)[2]Data from a study on bloodstream infection isolates.
Borderline Resistant0.5 - 2May exhibit low-level resistance mechanisms.
Resistant (MRSA)>2Resistance often mediated by the mecA gene. Can be significantly higher.
in vitro Evolved Resistant4 - >1024[3][4]MIC can increase substantially depending on the selection pressure and duration.

Table 2: Experimental Parameters for Generating Flucloxacillin Resistance

ParameterGradient Plate TechniqueAdaptive Laboratory Evolution (ALE)
Starting Flucloxacillin Concentration 1.5x - 2x MIC of the susceptible strain in the top agar layer.Sub-inhibitory concentrations (e.g., 0.5x MIC of the susceptible strain).
Selection Pressure High, continuous gradient.Gradual, stepwise increase in antibiotic concentration.
Typical Duration 48-72 hours for initial selection.15-30 days (or more), depending on the desired level of resistance.
Expected Outcome Isolation of spontaneous resistant mutants.Accumulation of multiple mutations leading to high-level resistance.
Mutation Frequency (Approximate) 10⁻⁷ to 10⁻⁹Not directly applicable; resistance develops over time.

Experimental Protocols

Protocol 1: Gradient Plate Technique for Rapid Selection of Resistant Mutants

This method allows for the selection of spontaneous mutants that can grow at higher concentrations of flucloxacillin.

Materials:

  • Susceptible Staphylococcus aureus strain (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB)

  • Tryptic Soy Agar (TSA)

  • Sterile petri dishes (100 mm)

  • Flucloxacillin sodium salt powder

  • Sterile pipettes and spreader

  • Incubator at 37°C

Procedure:

  • Prepare the Bottom Agar Layer:

    • Melt 20 mL of TSA and cool to 50°C.

    • Pour the TSA into a sterile petri dish and solidify it with the plate tilted at an angle (e.g., by propping one side on a sterile pipette). This will create a wedge-shaped layer.

  • Prepare the Top Agar Layer with Flucloxacillin:

    • Melt 20 mL of TSA and cool to 50°C.

    • Add a calculated amount of flucloxacillin stock solution to the molten agar to achieve a final concentration of 1.5x to 2x the MIC of the susceptible strain.

    • Gently mix and pour this agar over the solidified bottom layer with the plate now level.

    • Allow the top layer to solidify completely. This creates a concentration gradient of flucloxacillin from low to high across the plate.

  • Inoculation:

    • Prepare an overnight culture of the susceptible S. aureus strain in TSB.

    • Dilute the culture to a concentration of approximately 10⁸ CFU/mL.

    • Pipette 100 µL of the diluted culture onto the surface of the gradient plate.

    • Spread the inoculum evenly over the entire surface using a sterile spreader.

  • Incubation and Selection:

    • Incubate the plate at 37°C for 48-72 hours.

    • Observe for colonies growing in the high-concentration region of the plate. These are potential flucloxacillin-resistant mutants.

  • Confirmation of Resistance:

    • Pick individual colonies from the high-concentration end of the gradient.

    • Subculture these colonies onto a new TSA plate containing a uniform, high concentration of flucloxacillin to confirm the resistant phenotype.

    • Determine the MIC of the confirmed resistant mutants using standard broth microdilution methods.

Protocol 2: Adaptive Laboratory Evolution (ALE) for Stepwise Resistance Development

This method mimics the gradual development of resistance under increasing antibiotic pressure.

Materials:

  • Susceptible Staphylococcus aureus strain

  • Tryptic Soy Broth (TSB)

  • This compound salt powder

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Incubator with shaking capabilities at 37°C

Procedure:

  • Initial Culture Setup:

    • Prepare a culture of the susceptible S. aureus strain in TSB.

    • Inoculate a fresh TSB tube containing a sub-inhibitory concentration of flucloxacillin (e.g., 0.5x MIC).

    • Incubate at 37°C with shaking until the culture reaches the late exponential or early stationary phase.

  • Serial Passaging:

    • Once the culture shows growth, dilute it (e.g., 1:100) into a fresh TSB tube with the same concentration of flucloxacillin.

    • Continue this serial passaging for 2-3 days to allow the bacterial population to adapt.

  • Increasing Antibiotic Concentration:

    • After the initial adaptation period, start gradually increasing the concentration of flucloxacillin in the subsequent passages (e.g., by 1.5x or 2x).

    • Only increase the concentration once the culture demonstrates robust growth at the current concentration.

    • If the culture fails to grow at a higher concentration, maintain it at the previous concentration for a few more passages before attempting to increase it again.

  • Monitoring Resistance:

    • Periodically (e.g., every 5-10 passages), isolate a sample of the evolving population.

    • Determine the MIC of the population to track the development of resistance over time.

  • Isolation of Resistant Mutants:

    • Once the desired level of resistance is achieved, streak a sample of the culture onto a TSA plate to obtain isolated colonies.

    • Select individual colonies and confirm their MIC to ensure a pure population of resistant mutants.

    • Cryopreserve the resistant mutants for future use.

Visualizations

Signaling Pathways in Flucloxacillin Resistance

The primary mechanisms of resistance to flucloxacillin in Staphylococcus aureus involve the expression of β-lactamase and the alternative penicillin-binding protein, PBP2a. These are regulated by dedicated signaling pathways.

Bla_Mec_Signaling cluster_bla β-lactamase Regulation cluster_mec PBP2a Regulation Flucloxacillin_bla Flucloxacillin BlaR1 BlaR1 (Sensor) Flucloxacillin_bla->BlaR1 Binds BlaI BlaI (Repressor) BlaR1->BlaI Cleaves blaZ_promoter blaZ Promoter BlaI->blaZ_promoter Represses BlaZ β-lactamase blaZ_promoter->BlaZ Transcription Inactive_Flucloxacillin Inactive Flucloxacillin BlaZ->Inactive_Flucloxacillin Hydrolyzes Flucloxacillin Flucloxacillin_mec Flucloxacillin MecR1 MecR1 (Sensor) Flucloxacillin_mec->MecR1 Binds MecI MecI (Repressor) MecR1->MecI Cleaves mecA_promoter mecA Promoter MecI->mecA_promoter Represses PBP2a PBP2a mecA_promoter->PBP2a Transcription CellWall Cell Wall Synthesis PBP2a->CellWall Bypasses Flucloxacillin Inhibition

Caption: Regulation of β-lactamase and PBP2a expression in S. aureus.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for generating flucloxacillin-resistant mutants.

Gradient_Plate_Workflow cluster_prep Plate Preparation cluster_exp Experiment cluster_confirm Confirmation A Prepare bottom agar layer (no antibiotic) B Prepare top agar layer with flucloxacillin A->B C Inoculate with susceptible S. aureus B->C D Incubate for 48-72 hours C->D E Observe for growth on high-concentration side D->E F Isolate colonies from high-concentration region E->F G Confirm resistance on selective plate F->G H Determine MIC of resistant mutants G->H

Caption: Workflow for the Gradient Plate Technique.

ALE_Workflow start Start with susceptible S. aureus culture Culture in sub-inhibitory flucloxacillin start->culture passage Serial passage at the same concentration culture->passage check_growth Check for robust growth passage->check_growth monitor Periodically measure MIC passage->monitor increase Increase flucloxacillin concentration increase->culture increase->monitor check_growth->passage No check_growth->increase Yes isolate Isolate and characterize resistant mutants check_growth->isolate Desired resistance achieved

Caption: Workflow for Adaptive Laboratory Evolution (ALE).

References

Application Notes & Protocols: Analytical Techniques for Identifying Flucloxacillin Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Flucloxacillin is a narrow-spectrum beta-lactam antibiotic effective against infections caused by penicillinase-producing staphylococci.[1] Like other beta-lactam antibiotics, flucloxacillin is susceptible to degradation, particularly through the hydrolysis of its beta-lactam ring, which renders it inactive.[2] The identification and characterization of degradation products are crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document provides detailed application notes and protocols for the analytical techniques used to identify and quantify flucloxacillin and its degradation products, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[1][3][4] As per the International Conference on Harmonization (ICH) guidelines, flucloxacillin has been subjected to various stress conditions, including hydrolysis (acidic, alkaline, and neutral), oxidation, photolysis, and thermal stress, to induce the formation of degradation products.[1][3]

I. Forced Degradation of Flucloxacillin

Forced degradation studies help to elucidate the degradation pathways and to generate the degradation products for analytical method development.

Protocol for Forced Degradation:

  • Acidic Hydrolysis: Dissolve flucloxacillin in 0.001 N HCl and monitor the degradation over time.[1] For example, a 50% reduction in the flucloxacillin peak area was observed after 60 minutes of storage in 0.1 M HCl at ambient temperature.[5]

  • Alkaline Hydrolysis: Dissolve flucloxacillin in 0.001 N NaOH.[1] Complete degradation of the flucloxacillin peak can occur within 30 minutes in 0.1 M NaOH at room temperature.[5]

  • Neutral Hydrolysis: Dissolve flucloxacillin in water and monitor the degradation.[1]

  • Oxidative Degradation: Treat a solution of flucloxacillin with 0.3% to 3% (v/v) hydrogen peroxide.[1][5] Significant degradation (>50%) can be observed after 30 minutes at room temperature.[5]

  • Photolytic Degradation: Expose a solution of flucloxacillin to UV light. Studies have shown that flucloxacillin is generally stable under photolytic stress.[1][3]

  • Thermal Degradation: Subject a solid sample or solution of flucloxacillin to elevated temperatures. Flucloxacillin has been found to be stable under thermal stress conditions.[1][3]

Sample Preparation for HPLC Analysis:

Following exposure to stress conditions, withdraw samples at appropriate time intervals. Dilute the samples four times with a mixture of water and methanol (50:50 v/v). Filter the samples through a 0.22 µm membrane filter before injecting them into the HPLC system.[1]

II. Analytical Techniques for Identification and Quantification

A. High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

A stability-indicating HPLC method is crucial for separating flucloxacillin from its degradation products.

Experimental Protocol for HPLC:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[3][6]

  • Mobile Phase:

    • A gradient mixture of methanol (Solvent A) and 10 mM potassium dihydrogen orthophosphate buffer with the pH adjusted to 3.0 (Solvent B).[1]

    • An alternative isocratic mobile phase consists of a mixture of 10 mmol L⁻¹ KH₂PO₄ and acetonitrile (64.5:35.5, v/v).[7]

  • Gradient Program: T(min)/A:B; T0/10:90; T10/42:58; T22/60:40; T25/10:90; T30/10:90.[1]

  • Flow Rate: 1 mL/min.[1][8]

  • Detection Wavelength: 225 nm or 237 nm.[1][8][9]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient.[1]

Data Presentation: Quantitative Analysis of Flucloxacillin Degradation

The following table summarizes the percentage of flucloxacillin degradation under different stress conditions as reported in a study.[1]

Stress ConditionReagentDegradation (%)
Neutral HydrolysisWater34.26
Acidic Hydrolysis0.001 N HCl27.24
Alkaline Hydrolysis0.001 N NaOH20.15
Oxidative Degradation0.3% H₂O₂21.46

B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation

LC-MS, particularly with Time-of-Flight (TOF) and multi-stage mass spectrometry (MSn), is a powerful technique for identifying and characterizing the structures of degradation products.[1][3][4]

Experimental Protocol for LC-MS:

The LC parameters are generally similar to the HPLC method, with the exception of the mobile phase buffer. Phosphate buffers are not compatible with MS, so they are replaced with a volatile buffer like ammonium formate at the same concentration and pH.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Mass Analyzer: Time-of-Flight (TOF) for accurate mass measurements and Ion Trap for MSn fragmentation studies.[10]

Data Presentation: Identified Degradation Products of Flucloxacillin

A study identified a total of seven degradation products under various stress conditions.[1][3] While the specific structures are detailed in the source literature, the following table summarizes the conditions under which different degradation products were formed.

Degradation ProductFormation Condition
DP-I, DP-IV, DP-VOxidative Stress
Other DPsHydrolytic (Acidic, Alkaline, Neutral) Stress

Another study identified eight unknown impurities in flucloxacillin using high-resolution MSn data.[11]

III. Visualization of Experimental Workflows

A. Workflow for Forced Degradation and HPLC Analysis

The following diagram illustrates the general workflow for conducting forced degradation studies and subsequent analysis by HPLC.

Forced Degradation and HPLC Analysis Workflow cluster_0 Forced Degradation cluster_1 Sample Preparation cluster_2 HPLC Analysis flucloxacillin Flucloxacillin Stock Solution stress_conditions Stress Conditions (Acid, Base, Neutral, Oxidative, Photolytic, Thermal) flucloxacillin->stress_conditions stressed_samples Stressed Samples stress_conditions->stressed_samples dilution Dilution (Water/Methanol) stressed_samples->dilution filtration Filtration (0.22 µm) dilution->filtration hplc HPLC System (C18 Column, Gradient Elution) filtration->hplc detection UV Detection (225 nm) hplc->detection data_analysis Data Analysis (Peak Purity, Quantification) detection->data_analysis

Caption: Workflow for flucloxacillin forced degradation and HPLC analysis.

B. Workflow for LC-MS Based Identification of Degradation Products

This diagram outlines the process of identifying unknown degradation products using LC-MS.

LC-MS Identification Workflow cluster_0 LC Separation cluster_1 MS Analysis cluster_2 Structure Elucidation stressed_mixture Mixture of Stressed Samples lc_separation LC Separation (C18 Column, Volatile Buffer) stressed_mixture->lc_separation ms_tof MS/TOF Analysis (Accurate Mass) lc_separation->ms_tof msn MSn Fragmentation ms_tof->msn fragmentation_pathway Propose Fragmentation Pathway msn->fragmentation_pathway structure_proposal Propose Degradation Product Structure fragmentation_pathway->structure_proposal

Caption: Workflow for LC-MS based identification of degradation products.

IV. Conclusion

The combination of forced degradation studies with advanced analytical techniques such as HPLC and LC-MS/TOF is essential for the comprehensive analysis of flucloxacillin degradation products. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to establish robust stability-indicating methods and to ensure the quality and safety of flucloxacillin-containing pharmaceutical products. The detailed characterization of degradation products is a critical step in understanding the degradation pathways and in the development of stable formulations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Flucloxacillin Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for flucloxacillin dosage optimization in preclinical animal research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index to consider for flucloxacillin efficacy?

A1: The antimicrobial effect of flucloxacillin, like other beta-lactam antibiotics, is time-dependent. The PK/PD index that best correlates with its efficacy is the percentage of the dosing interval that the unbound drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[1]

Q2: What are the recommended target %fT > MIC values for flucloxacillin against common pathogens in murine models?

A2: Studies in neutropenic murine thigh infection models have established target %fT > MIC values for achieving different levels of bacterial reduction. For Staphylococcus aureus, a 2-log reduction was achieved at 20% fT > 0.25xMIC.[1][2][3] For S. pyogenes and S. agalactiae, a bactericidal effect was also observed.[1][2][3]

Q3: How should I administer flucloxacillin to my animals?

A3: The most common route of administration in published murine studies is subcutaneous (SC) injection.[1] Other potential routes include intravenous (IV), intramuscular (IM), and oral (PO).[4][5][6] However, oral bioavailability can be affected by food, so administration on an empty stomach is recommended if using this route.[4]

Q4: What are some starting points for dosing regimens in mice?

A4: Dosing regimens in mice can vary depending on the target exposure. For pharmacokinetic studies, single doses ranging from 1 to 128 mg/kg have been used.[1] For pharmacodynamic studies, regimens have included 2-64 mg/kg administered every 2 hours, 8-128 mg/kg every 4 hours, and 32-256 mg/kg every 6 hours.[1][3]

Troubleshooting Guide

Issue 1: High variability in plasma drug concentrations.
  • Potential Cause: Flucloxacillin pharmacokinetics in mice can be best described by a one-compartment model with first-order absorption and Michaelis-Menten elimination.[1] This non-linear elimination can contribute to variability. Additionally, plasma protein binding of flucloxacillin in mice is non-linear.[1]

  • Troubleshooting Steps:

    • Standardize Administration: Ensure consistent subcutaneous injection technique and volume.

    • Fasting: For oral administration, ensure animals are fasted to minimize variability in absorption.[4]

    • Population PK Modeling: If significant variability persists, consider using a population pharmacokinetic approach to model the data and identify covariates influencing drug exposure.[1]

Issue 2: Lack of efficacy despite achieving target %fT > MIC.
  • Potential Cause: The susceptibility of the specific bacterial strain being used is critical. The MIC value is a key determinant of the required drug exposure.

  • Troubleshooting Steps:

    • Confirm MIC: Re-determine the MIC of your bacterial isolate for flucloxacillin to ensure the accuracy of your target calculations.

    • Immune Status of the Animal Model: The cited studies used a neutropenic murine thigh infection model.[1][2][3] If you are using immunocompetent animals, the host immune system may contribute to bacterial clearance, and different target exposures may be required.

    • Protein Binding: Flucloxacillin is highly protein-bound.[7][8] Ensure you are calculating %fT > MIC based on the unbound drug concentration, as this is the pharmacologically active fraction.[8]

Data Presentation

Table 1: Pharmacokinetic Parameters of Flucloxacillin in Mice

ParameterValueReference
Pharmacokinetic Model One-compartment with first-order absorption and Michaelis-Menten elimination[1]
Protein Binding Non-linear[1]

Table 2: Flucloxacillin Dosing Regimens Used in Murine Studies

Study TypeDosing RegimenFrequencyReference
Pharmacokinetics 1 - 128 mg/kgSingle dose[1]
Pharmacodynamics 2 - 64 mg/kgEvery 2 hours[1]
8 - 128 mg/kgEvery 4 hours[1]
32 - 256 mg/kgEvery 6 hours[1]

Table 3: Target %fT > MIC for Bacterial Reduction in a Neutropenic Murine Thigh Infection Model

OrganismEndpointTarget %fT > MICReference
S. aureus 1-log reduction15% fT > 0.25xMIC[2][3]
2-log reduction20% fT > 0.25xMIC[1][2][3]
S. pyogenes 1-log reduction10% fT > MIC[2][3]
S. agalactiae 1-log reduction22% fT > 0.25xMIC[2][3]

Experimental Protocols

Protocol 1: Murine Thigh Infection Model
  • Animal Preparation: Use specific-pathogen-free mice. Induce neutropenia by intraperitoneal injection of cyclophosphamide.

  • Infection: Inoculate the thigh muscle with a clinical isolate of the target bacterium (e.g., S. aureus).

  • Treatment: Initiate flucloxacillin treatment 2 hours post-infection via subcutaneous injection.

  • Sample Collection: At 24 hours post-treatment, euthanize the mice and collect the thigh tissue.

  • Bacterial Load Quantification: Homogenize the thigh tissue and perform serial dilutions for colony-forming unit (CFU) counting.[1]

Protocol 2: Pharmacokinetic Study in Infected Mice
  • Animal Model: Use the established murine thigh infection model as described above.

  • Drug Administration: Administer a single subcutaneous dose of flucloxacillin.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 10, 20, 30, 40 minutes, and 1, 1.5, 2, 4, and 6 hours).[1]

  • Plasma Analysis: Separate plasma and analyze flucloxacillin concentrations using a validated method such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Modeling: Use appropriate software to perform a population pharmacokinetic analysis to determine key parameters.[1]

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment & Sampling cluster_analysis Data Analysis animal_prep Animal Preparation (Neutropenia Induction) infection Thigh Infection animal_prep->infection bacterial_culture Bacterial Culture (e.g., S. aureus) bacterial_culture->infection treatment Flucloxacillin Administration (Subcutaneous) infection->treatment pk_sampling Pharmacokinetic Blood Sampling treatment->pk_sampling pd_sampling Pharmacodynamic Thigh Tissue Collection treatment->pd_sampling pk_analysis Plasma Concentration Analysis (LC-MS) pk_sampling->pk_analysis pd_analysis Bacterial Load Quantification (CFU) pd_sampling->pd_analysis modeling PK/PD Modeling pk_analysis->modeling pd_analysis->modeling result Optimized Dosage Regimen modeling->result

Caption: Experimental workflow for optimizing flucloxacillin dosage.

logical_relationship cluster_inputs Input Parameters cluster_outputs Output mic MIC of Bacterial Strain dose_calculation Dosage Regimen Calculation mic->dose_calculation pk_params Flucloxacillin PK Parameters (in target animal species) pk_params->dose_calculation target_exposure Desired PK/PD Target (%fT > MIC) target_exposure->dose_calculation dose Calculated Dose (mg/kg) dose_calculation->dose frequency Dosing Frequency dose_calculation->frequency

Caption: Logical relationship for calculating a starting dosage regimen.

References

Technical Support Center: Flucloxacillin Solubility for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to flucloxacillin solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of flucloxacillin sodium salt in common laboratory solvents?

A1: this compound salt is generally characterized as being very soluble in water and methanol, and soluble in ethanol.[1] Specific quantitative data from various suppliers indicates solubility up to 95-100 mg/mL in water and DMSO, and around 5 mg/mL in ethanol.[2][3][4][5]

Q2: I've observed precipitation when dissolving flucloxacillin in water or buffer. What could be the cause?

A2: Precipitation of flucloxacillin in aqueous solutions can be attributed to several factors, including pH, temperature, and the presence of certain ions. Flucloxacillin's stability is significantly affected by pH, with degradation and potential precipitation occurring at acidic pH values (e.g., below pH 5.3).[6] Additionally, if you are working with concentrated solutions, exceeding the solubility limit at a given temperature can also lead to precipitation.

Q3: How does pH affect the solubility and stability of flucloxacillin solutions?

A3: The pH of the solution is a critical factor for both the solubility and stability of flucloxacillin. The drug is more stable in solutions with a neutral pH, around 6.0-7.0.[7] Acidic conditions can lead to the degradation of the β-lactam ring, resulting in a loss of antibacterial activity and the formation of insoluble degradation products.[8] It is advisable to use a buffer system, such as citrate buffer, to maintain a stable neutral pH, which has been shown to significantly improve the stability of flucloxacillin in solution.[9][10]

Q4: What is the recommended storage temperature for flucloxacillin solutions?

A4: For optimal stability, flucloxacillin solutions should be freshly prepared and stored at refrigerated temperatures (2-8°C).[7][11] Storing solutions at room temperature or higher, especially for extended periods, will accelerate degradation. Unbuffered solutions can experience significant loss of potency at 37°C.[6]

Q5: Can I filter-sterilize my flucloxacillin stock solution?

A5: Yes, filter sterilization is the recommended method for sterilizing flucloxacillin solutions for cell culture and other sensitive applications, as autoclaving will degrade the antibiotic. A sterile syringe filter with a 0.22 µm pore size is suitable for this purpose. Ensure the filter material is compatible with the solvent used (e.g., PVDF or PES for aqueous solutions).

Troubleshooting Guides

Issue 1: Precipitate Formation During Dissolution
  • Observation: A solid precipitate is visible in the solution immediately after adding the flucloxacillin powder to the solvent.

  • Possible Causes & Solutions:

    • Low pH of the Solvent: If using unbuffered water or a buffer with a low pH, the acidic environment can cause flucloxacillin to precipitate.

      • Solution: Check the pH of your solvent. If it is acidic, adjust it to a neutral pH (6.5-7.5) before adding the flucloxacillin powder. Consider using a buffered solution like PBS or a citrate buffer for improved stability.

    • Exceeded Solubility Limit: The concentration you are trying to achieve may be higher than the solubility of flucloxacillin in that specific solvent at the current temperature.

      • Solution: Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution. If the precipitate persists, you may need to prepare a more dilute solution.

    • Polymorphism: this compound can exist in different crystalline forms, some of which may have lower solubility.[12]

      • Solution: If you consistently face solubility issues, consider sourcing flucloxacillin from a different supplier, as manufacturing processes can influence the crystalline form.

Issue 2: Crystallization of Flucloxacillin in Stock Solution During Storage
  • Observation: Crystals form in the flucloxacillin stock solution stored at -20°C or 4°C.

  • Possible Causes & Solutions:

    • High Concentration: Highly concentrated stock solutions are more prone to crystallization upon cooling.

      • Solution: Prepare aliquots of a slightly lower concentration. Before use, gently warm the aliquot to 37°C to redissolve any crystals and vortex well.

    • Solvent Choice: While DMSO is a good solvent, water-based stock solutions can sometimes be more stable against crystallization at low temperatures, provided the pH is controlled.

      • Solution: If using DMSO, ensure it is of high purity and anhydrous, as absorbed moisture can affect solubility.[3] For aqueous stocks, ensure the pH is neutral.

Issue 3: Precipitation of Flucloxacillin in Cell Culture Media
  • Observation: A precipitate forms in the cell culture medium after the addition of the flucloxacillin stock solution.

  • Possible Causes & Solutions:

    • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, and proteins. The addition of a concentrated, high-pH, or low-pH flucloxacillin stock can cause localized changes that lead to the precipitation of media components or the drug itself.

      • Solution:

        • Dilute the flucloxacillin stock solution in a small volume of sterile PBS or basal medium before adding it to the final culture volume.

        • Add the diluted flucloxacillin dropwise to the culture medium while gently swirling the flask or plate to ensure rapid and even distribution.

        • Ensure the pH of your flucloxacillin stock solution is close to neutral.

    • Incompatibility with Other Supplements: Flucloxacillin should not be mixed directly with aminoglycoside antibiotics or protein-containing solutions, as this can lead to precipitation.[11]

      • Solution: If using multiple supplements, add them to the culture medium one at a time, ensuring each is fully dissolved and dispersed before adding the next.

Quantitative Data

Table 1: Solubility of this compound

SolventSolubilityReference(s)
Water95-100 mg/mL[2][4][5]
DMSO95-100 mg/mL[2][4][5]
Ethanol5 mg/mL[3]
Phosphate Buffer (Form III)~0.86 g/mL (at 20-40°C)[12]

Table 2: Stability of Flucloxacillin in Solution Under Various Conditions

ConcentrationSolvent/DiluentStorage Temperature (°C)DurationRemaining Flucloxacillin (%)Reference(s)
50 g/L0.9% Saline2-8°C6 days~94%[6]
50 g/L0.9% Saline2-8°C for 6 days, then 31°C24 hours~94%[6]
50 g/L0.9% Saline2-8°C for 6 days, then 37°C7 hours~87%[6]
10-50 mg/mL0.3% w/v Citrate-buffered Saline (pH 7)2-8°C13 days>95%[10]
10-50 mg/mL0.3% w/v Citrate-buffered Saline (pH 7)2-8°C for 13 days, then 32°C24 hours>95%[10]
1 mg/mL0.1 M HClAmbient60 minutes~50% (with precipitation)[8]
1 mg/mL0.1 M NaOHAmbient30 minutes0%[8]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in Water

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile 15 mL conical tube

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (e.g., PVDF or PES membrane)

  • Sterile syringe (5-10 mL)

  • Sterile microcentrifuge tubes for aliquots

Methodology:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 100 mg of this compound powder.

  • Transfer the powder to the sterile 15 mL conical tube.

  • Add 1 mL of sterile, nuclease-free water to the tube.

  • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear. If solubility is an issue, gently warm the tube in a 37°C water bath for a few minutes and vortex again.

  • Draw the solution into the sterile syringe.

  • Attach the sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution by dispensing it into sterile microcentrifuge tubes in appropriate aliquot volumes (e.g., 100 µL).

  • Label the aliquots clearly with the name of the compound, concentration, and date of preparation.

  • Store the aliquots at -20°C for long-term storage. For short-term use (up to one week), aliquots can be stored at 4°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Using Flucloxacillin in Cell Culture

Materials:

  • Prepared sterile stock solution of flucloxacillin (e.g., 100 mg/mL)

  • Cell culture medium appropriate for your cell line

  • Sterile serological pipettes

Methodology:

  • Thaw an aliquot of the flucloxacillin stock solution at room temperature or in a 37°C water bath.

  • Vortex the stock solution gently to ensure it is homogenous.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, for a final concentration of 100 µg/mL in 10 mL of medium, you would add 10 µL of a 100 mg/mL stock solution.

  • It is good practice to pre-dilute the stock solution in a small amount of sterile medium or PBS before adding it to the main culture volume.

  • Under sterile conditions, add the calculated volume of flucloxacillin to your cell culture medium. Add it dropwise while gently swirling the flask or plate to ensure immediate and thorough mixing.

  • Incubate your cells under their normal growth conditions.

Visualizations

Flucloxacillin_Metabolism_and_Cytotoxicity cluster_0 Hepatocyte cluster_1 Biliary Epithelial Cell Flucloxacillin Flucloxacillin CYP3A4 CYP3A4 Flucloxacillin->CYP3A4 Metabolism Metabolite 5'-hydroxymethylflucloxacillin (Cytotoxic Metabolite) CYP3A4->Metabolite BEC Biliary Epithelial Cell Metabolite->BEC Exerts toxic effects on Cytotoxicity Cytotoxicity (Cell Injury/Cholestasis) BEC->Cytotoxicity

Caption: Metabolic activation of flucloxacillin leading to cytotoxicity.

PXR_Signaling_Pathway cluster_0 Hepatocyte Cytoplasm cluster_1 Hepatocyte Nucleus Flucloxacillin Flucloxacillin PXR PXR Flucloxacillin->PXR Agonist Binding PXR_RXR_complex PXR-RXR Heterodimer PXR->PXR_RXR_complex RXR RXR RXR->PXR_RXR_complex PXR_RXR_complex_nuc PXR-RXR Heterodimer PXR_RXR_complex->PXR_RXR_complex_nuc Translocation DNA DNA (XRE) PXR_RXR_complex_nuc->DNA Binds to Response Element Transcription Gene Transcription DNA->Transcription mRNA mRNA (e.g., CYP3A4) Transcription->mRNA Protein Protein (e.g., CYP3A4) mRNA->Protein Translation Protein->Flucloxacillin Metabolizes

Caption: Flucloxacillin-mediated induction of CYP3A4 via the PXR signaling pathway.

Troubleshooting_Workflow Start Issue: Poor Flucloxacillin Solubility or Precipitation Check_pH Is the solvent pH neutral (6.5-7.5)? Start->Check_pH Check_Concentration Is the concentration within the known solubility limit? Check_pH->Check_Concentration Yes Adjust_pH Adjust solvent pH to neutral or use a buffered solution. Check_pH->Adjust_pH No Check_Temp Is the solution at room temp or gently warmed (37°C)? Check_Concentration->Check_Temp Yes Lower_Concentration Prepare a more dilute solution. Check_Concentration->Lower_Concentration No Check_Media_Addition Precipitation in Cell Culture Media? Check_Temp->Check_Media_Addition Yes Warm_Solution Gently warm and vortex the solution. Check_Temp->Warm_Solution No Dilute_and_Add_Slowly Pre-dilute stock and add dropwise while swirling. Check_Media_Addition->Dilute_and_Add_Slowly Yes Resolved Issue Resolved Check_Media_Addition->Resolved No Adjust_pH->Check_Concentration Lower_Concentration->Resolved Warm_Solution->Check_Media_Addition Dilute_and_Add_Slowly->Resolved

Caption: A logical workflow for troubleshooting flucloxacillin solubility issues.

References

minimizing flucloxacillin degradation during sample preparation and analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for flucloxacillin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of flucloxacillin during sample preparation and analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity and accuracy of your results.

Troubleshooting Guide

This guide addresses common issues encountered during flucloxacillin sample handling and analysis.

Issue Potential Cause Recommended Solution
Low flucloxacillin recovery in plasma/serum samples pH-mediated hydrolysis: The β-lactam ring of flucloxacillin is susceptible to hydrolysis, which is accelerated at non-optimal pH.Maintain sample pH between 6.0 and 7.0.[1] Consider using a low-concentration citrate buffer (e.g., 0.3% w/v) in your collection tubes or during sample processing to stabilize the pH.[1]
Temperature-induced degradation: Elevated temperatures significantly increase the rate of flucloxacillin degradation.Process samples on ice or at refrigerated temperatures (2-8°C). For long-term storage, freeze samples at -70°C or lower.[2] Avoid repeated freeze-thaw cycles.
Inconsistent results between replicate samples Variable sample handling time: Delays in processing can lead to varying degrees of degradation between samples.Standardize the time between sample collection, processing, and analysis. Aim for rapid processing to minimize degradation.
Enzymatic degradation: While flucloxacillin is relatively stable against many β-lactamases, other metabolic enzymes in biological matrices can contribute to degradation.For plasma samples, promptly separate plasma from whole blood to minimize contact with cellular enzymes. For tissue homogenates, work quickly at low temperatures and consider the use of broad-spectrum enzyme inhibitors if metabolism is suspected.
Appearance of unexpected peaks in chromatograms Formation of degradation products: Acidic or alkaline conditions, as well as oxidative stress, can lead to the formation of various degradation products.Ensure the mobile phase and sample diluents are at an appropriate pH. Use fresh, high-quality solvents and reagents to minimize oxidative stress.
Metabolite formation: In biological samples, the primary metabolite is 5'-hydroxymethyl flucloxacillin, formed by cytochrome P450 enzymes.[3]Be aware of the retention time of this metabolite in your chromatographic system to avoid misidentification.
Precipitation in reconstituted flucloxacillin solutions Low pH: Flucloxacillin can precipitate in acidic conditions.Ensure the pH of the reconstitution solvent is neutral. If buffering is necessary, use a non-nucleophilic buffer like citrate.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for flucloxacillin?

A1: The primary degradation pathway for flucloxacillin is the hydrolysis of its four-membered β-lactam ring.[4][5] This process is significantly influenced by pH and temperature. Extreme pH conditions (both acidic and alkaline) and elevated temperatures accelerate this degradation. Oxidative stress can also contribute to the formation of degradation products.

Q2: How stable is flucloxacillin in aqueous solutions?

A2: Flucloxacillin is inherently unstable in aqueous solutions, with its stability being highly dependent on pH and temperature.[4][5] For instance, at room temperature, significant degradation can occur within hours, while refrigeration (2-8°C) can extend its stability. For long-term storage, freezing at -70°C or below is recommended.[2]

Q3: Is flucloxacillin susceptible to enzymatic degradation?

A3: Flucloxacillin is designed to be resistant to hydrolysis by many bacterial β-lactamases.[6][7] However, it can be metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4, CYP3A7, and CYP2C9, leading to the formation of 5'-hydroxymethyl flucloxacillin.[3] While it is not a substrate for CYP enzymes in the conventional sense, it can induce CYP3A4 at high concentrations.[8][9][10]

Q4: What are the optimal storage conditions for flucloxacillin in plasma samples?

A4: For short-term storage (up to 2 days), refrigeration at 2-8°C is advisable. For longer-term storage, samples should be frozen at -70°C or lower to minimize degradation.[2] It is crucial to avoid repeated freeze-thaw cycles.

Q5: How can I prevent flucloxacillin degradation during sample preparation?

A5: To minimize degradation during sample preparation, it is recommended to:

  • Work quickly and at low temperatures (on ice or in a refrigerated environment).

  • Maintain the pH of the sample and any buffers used between 6.0 and 7.0.[1]

  • For plasma samples, separate the plasma from whole blood as soon as possible.

  • Use protein precipitation with a solvent like acetonitrile as a rapid and effective method for sample cleanup.

Data Presentation

Table 1: Stability of Flucloxacillin in Plasma under Different Storage Conditions

Storage TemperatureDurationAnalyte Recovery (%)Reference
Room Temperature (~25°C)6 hours>90%[2]
Refrigerated (2-8°C)24 hours>95%[11]
Refrigerated (2-8°C)48 hours>90%[2]
Frozen (-20°C)1 week>90%[2]
Frozen (-70°C)1 year>90%[11]

Table 2: Influence of pH on Flucloxacillin Stability in Aqueous Solution at 37°C

pHTime to 10% DegradationReference
4.0< 24 hours[1]
5.0< 24 hours[1]
6.0-7.0> 24 hours[1]
7.8< 24 hours[1]

Experimental Protocols

Protocol 1: Preparation of Flucloxacillin from Human Plasma for HPLC or LC-MS/MS Analysis

This protocol describes a protein precipitation method for the extraction of flucloxacillin from human plasma.

Materials:

  • Human plasma collected in EDTA or heparin tubes

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated centrifuge

  • Autosampler vials

Procedure:

  • Thaw frozen plasma samples on ice.

  • Once thawed, vortex the plasma sample gently to ensure homogeneity.

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Transfer the supernatant to an autosampler vial for immediate analysis or store at -70°C.

Visualizations

Flucloxacillin_Degradation_Pathway Flucloxacillin Flucloxacillin (Active) Hydrolysis_Product Inactive Penicilloic Acid Derivative Flucloxacillin->Hydrolysis_Product Hydrolysis (pH, Temperature) Metabolite 5'-hydroxymethyl flucloxacillin (Metabolite) Flucloxacillin->Metabolite Metabolism (CYP450 Enzymes)

Caption: Major degradation pathways of flucloxacillin.

Sample_Preparation_Workflow cluster_collection Sample Collection cluster_processing Sample Processing (on ice) cluster_analysis Analysis Collect_Blood Collect Whole Blood (EDTA or Heparin) Centrifuge_Blood Centrifuge to separate plasma Collect_Blood->Centrifuge_Blood Add_Acetonitrile Add Acetonitrile (Protein Precipitation) Centrifuge_Blood->Add_Acetonitrile Centrifuge_Precipitate Centrifuge to pellet protein Add_Acetonitrile->Centrifuge_Precipitate Collect_Supernatant Collect Supernatant Centrifuge_Precipitate->Collect_Supernatant Analysis HPLC or LC-MS/MS Analysis Collect_Supernatant->Analysis

Caption: Recommended workflow for plasma sample preparation.

References

strategies to prevent flucloxacillin precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing flucloxacillin precipitation in culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful use of flucloxacillin in your experiments.

Troubleshooting Guide: Flucloxacillin Precipitation

Encountering precipitation after adding flucloxacillin to your culture media can be a frustrating experience. This guide will help you identify the potential cause and provide solutions to resolve the issue.

Problem Potential Cause Recommended Solution
Immediate precipitation upon addition to media High Concentration: The final concentration of flucloxacillin in the media may exceed its solubility limit.- Prepare a fresh, more dilute stock solution. - Add the stock solution to the media slowly while gently swirling. - Warm the culture media to 37°C before adding flucloxacillin.
Low pH of Media: The pH of your culture media may be too low, reducing flucloxacillin solubility.[1]- Ensure your culture media is properly buffered and at the correct physiological pH (typically 7.2-7.4). - Check the pH of your media after all supplements have been added.
Precipitation after incubation Temperature Instability: Flucloxacillin stability is temperature-dependent. Higher temperatures, such as 37°C, can lead to degradation and precipitation over time.[1][2]- Prepare fresh flucloxacillin-containing media for each experiment, if possible. - For longer-term experiments, consider replacing the media at regular intervals.
pH Shift During Incubation: Cellular metabolism can cause a decrease in the pH of the culture media over time, leading to precipitation.[2]- Use a culture medium with a robust buffering system (e.g., HEPES). - Monitor the pH of your culture and change the media as needed.
Precipitation in stock solution Improper Storage: Storing the stock solution at an inappropriate temperature or for an extended period can lead to degradation and precipitation.[3]- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] - Use stock solutions within the recommended timeframe (e.g., 1 month at -20°C, 6 months at -80°C).[3]
Incorrect Solvent: The solvent used to prepare the stock solution may not be optimal.- Prepare stock solutions in sterile, deionized water or a suitable buffer like citrate buffer.[4][5] - For higher concentrations, DMSO can be used, but ensure the final concentration in the media is not cytotoxic.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of flucloxacillin precipitation in culture media?

A1: The primary causes of flucloxacillin precipitation are its limited stability and solubility in aqueous solutions, which are significantly influenced by factors such as pH, temperature, and concentration. Flucloxacillin is more prone to degradation and precipitation at lower pH values (below 5.9) and higher temperatures (like 37°C).[1][2]

Q2: What is the recommended solvent for preparing flucloxacillin stock solutions?

A2: For most cell culture applications, sterile deionized water is a suitable solvent for preparing flucloxacillin stock solutions.[8] To enhance stability, a citrate buffer can be used as the diluent.[4][5] For achieving higher stock concentrations, DMSO can be utilized.[6][7] However, it is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells.

Q3: How should I store my flucloxacillin stock solutions?

A3: To maintain stability and prevent precipitation, it is recommended to store flucloxacillin stock solutions in small aliquots at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles as this can lead to degradation.

Q4: Can I pre-mix flucloxacillin into my media and store it?

A4: It is generally not recommended to store culture media containing flucloxacillin for extended periods, especially at 4°C or room temperature. Flucloxacillin's stability in solution decreases over time, and degradation is accelerated at higher temperatures.[1][2] It is best practice to add freshly prepared flucloxacillin solution to the media just before use.

Q5: What is the role of pH in flucloxacillin stability?

A5: pH plays a critical role in the stability of flucloxacillin. The beta-lactam ring of flucloxacillin is susceptible to hydrolysis, and this degradation is more pronounced at acidic pH levels.[2] Maintaining a physiological pH (around 7.0-7.4) helps to preserve the integrity of the antibiotic and prevent precipitation. Using a buffered solution, such as citrate buffer, can help maintain a stable pH and improve flucloxacillin's longevity in solution.[4][5]

Data Presentation

Table 1: Solubility of Flucloxacillin Sodium

Solvent Solubility Reference
WaterFreely soluble[8]
DMSO95 mg/mL[7][9]
Ethanol5 mg/mL[9]

Table 2: Stability of Flucloxacillin Under Different Temperature Conditions

Temperature Duration Remaining Flucloxacillin Reference
Refrigeration (2-8°C)24 hours>99%[1]
Room Temperature24 hours>95%[1]
33°C24 hours>92%[1]
37°C24 hours<85%[1][2]

Experimental Protocols

Protocol 1: Preparation of Flucloxacillin Stock Solution (Aqueous)

  • Materials:

    • This compound powder

    • Sterile, deionized water or 0.3% w/v citrate buffer, pH 7.0

    • Sterile conical tubes (15 mL or 50 mL)

    • Sterile microcentrifuge tubes (1.5 mL)

    • Calibrated balance

    • Sterile filter (0.22 µm) and syringe

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

    • Dissolve the powder in the appropriate volume of sterile water or citrate buffer to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Gently vortex the solution until the powder is completely dissolved.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile conical tube.

    • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for your experiments to minimize freeze-thaw cycles.

    • Label the aliquots clearly with the name of the compound, concentration, date of preparation, and storage temperature.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Addition of Flucloxacillin to Culture Media

  • Materials:

    • Prepared flucloxacillin stock solution

    • Pre-warmed complete culture media

    • Sterile pipettes

  • Procedure:

    • Thaw an aliquot of the flucloxacillin stock solution at room temperature or in a 37°C water bath.

    • Warm the complete culture media to 37°C.

    • Under sterile conditions, pipette the required volume of the flucloxacillin stock solution into the pre-warmed culture media to achieve the desired final concentration.

    • Gently swirl the media to ensure homogenous mixing.

    • Use the flucloxacillin-containing media immediately for your cell culture experiments.

Visualizations

Flucloxacillin_Precipitation_Troubleshooting Troubleshooting Flucloxacillin Precipitation start Precipitation Observed check_timing When did precipitation occur? start->check_timing immediate Immediately upon addition check_timing->immediate Immediately after_incubation After incubation check_timing->after_incubation After Time check_stock Check Stock Solution check_timing->check_stock In Stock Solution check_concentration Is concentration too high? immediate->check_concentration check_media_ph Is media pH too low? immediate->check_media_ph check_temp Was there temperature instability? after_incubation->check_temp check_ph_shift Did media pH shift during incubation? after_incubation->check_ph_shift stock_precipitate Precipitation in stock? check_stock->stock_precipitate check_storage Was storage improper? stock_precipitate->check_storage Yes check_solvent Was the solvent correct? stock_precipitate->check_solvent Yes solution_concentration Dilute stock solution Add slowly to warmed media check_concentration->solution_concentration Yes solution_ph Ensure media pH is 7.2-7.4 Use buffered media check_media_ph->solution_ph Yes solution_temp Prepare fresh media for each use Replace media regularly check_temp->solution_temp Yes solution_ph_shift Use robustly buffered media (HEPES) Monitor and change media check_ph_shift->solution_ph_shift Yes solution_storage Store at -20°C/-80°C in aliquots Avoid freeze-thaw check_storage->solution_storage Yes solution_solvent Use sterile water or citrate buffer Consider DMSO for high concentrations check_solvent->solution_solvent Yes

Caption: Troubleshooting workflow for identifying and resolving flucloxacillin precipitation.

Flucloxacillin_Stability_Factors Factors Affecting Flucloxacillin Stability flucloxacillin Flucloxacillin in Solution ph pH flucloxacillin->ph temperature Temperature flucloxacillin->temperature concentration Concentration flucloxacillin->concentration storage Storage Conditions flucloxacillin->storage stable Stable Solution ph->stable Neutral (7.0-7.4) precipitation Degradation & Precipitation ph->precipitation Acidic (< 5.9) temperature->stable Low (2-8°C) temperature->precipitation High (37°C) concentration->stable Below Solubility Limit concentration->precipitation Above Solubility Limit storage->stable Proper Aliquoting -20°C / -80°C storage->precipitation Improper Storage Freeze-Thaw Cycles

Caption: Key factors influencing the stability and precipitation of flucloxacillin in solution.

Experimental_Workflow Experimental Workflow for Using Flucloxacillin start Start prepare_stock Prepare Flucloxacillin Stock Solution start->prepare_stock store_stock Aliquot and Store Stock at -20°C or -80°C prepare_stock->store_stock thaw_stock Thaw Stock Aliquot store_stock->thaw_stock add_to_media Add Stock to Media to Final Concentration thaw_stock->add_to_media warm_media Warm Complete Culture Media to 37°C warm_media->add_to_media use_immediately Use Media Immediately in Experiment add_to_media->use_immediately end End use_immediately->end

Caption: Recommended workflow for preparing and using flucloxacillin in cell culture experiments.

References

Technical Support Center: Refining Flucloxacillin Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining extraction methods for flucloxacillin from various tissue samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and analysis of flucloxacillin from tissue samples.

Question/Issue Possible Cause(s) Recommended Solution(s)
Low Recovery of Flucloxacillin High Protein Binding: Flucloxacillin is known to have a high degree of protein binding (approximately 95-97%), which can lead to co-precipitation with proteins during extraction.[1]- Optimize Protein Precipitation: Use a strong protein precipitating agent like trichloroacetic acid (TCA) or acetonitrile. Ensure complete mixing and adequate incubation time on ice to maximize protein removal. - Enzymatic Digestion: For tissues with high protein content, consider enzymatic digestion with a protease to break down proteins before extraction. - pH Adjustment: Adjust the pH of the homogenization buffer to a level that minimizes protein binding.
Incomplete Tissue Homogenization: Inadequate disruption of the tissue matrix can trap the analyte, preventing its efficient extraction.- Mechanical Disruption: Employ rigorous homogenization techniques such as bead beating or using a high-speed homogenizer (e.g., Ultra-Turrax) to ensure complete tissue lysis.[2] - Freeze-Thaw Cycles: Subject the tissue samples to multiple freeze-thaw cycles before homogenization to aid in cell lysis.
Analyte Degradation: Flucloxacillin, a β-lactam antibiotic, is susceptible to degradation, especially at non-optimal pH and temperature.- Maintain Cold Chain: Keep samples on ice or at 4°C throughout the extraction process. - pH Control: Use buffered solutions to maintain a stable pH. Flucloxacillin is more stable in slightly acidic to neutral conditions. - Prompt Analysis: Analyze the extracts as soon as possible after preparation. If storage is necessary, store at -80°C.[1]
High Matrix Effects in LC-MS/MS Analysis Co-elution of Endogenous Components: Lipids, phospholipids, and other matrix components can co-elute with flucloxacillin, causing ion suppression or enhancement in the mass spectrometer.- Solid-Phase Extraction (SPE): Incorporate an SPE cleanup step after initial extraction. Hydrophilic-Lipophilic Balanced (HLB) cartridges are often effective for removing interfering substances. - Liquid-Liquid Extraction (LLE): Perform an LLE to partition flucloxacillin into a cleaner solvent, leaving many matrix components behind. - Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation between flucloxacillin and interfering peaks.
Insufficient Protein Precipitation: Residual proteins in the final extract can interfere with ionization.- Use of a Filter Plate: After protein precipitation, use a filtration plate to ensure complete removal of precipitated proteins.
Poor Reproducibility of Results Inconsistent Sample Handling: Variations in homogenization time, extraction volumes, and incubation periods can lead to inconsistent results.- Standardize Protocol: Adhere strictly to a validated and standardized protocol for all samples. - Use of Internal Standard: Incorporate a suitable internal standard (e.g., dicloxacillin or a stable isotope-labeled flucloxacillin) early in the workflow to correct for variability in extraction and instrument response.[3]
Sample Inhomogeneity: Uneven distribution of the drug within the tissue sample.- Thorough Homogenization: Ensure the entire tissue sample is homogenized to a uniform consistency.
Peak Tailing or Splitting in Chromatography Column Overload: Injecting a sample with a high concentration of the analyte or matrix components.- Dilute the Sample: Dilute the final extract before injection. - Optimize Injection Volume: Reduce the injection volume.
Secondary Interactions: Interaction of flucloxacillin with active sites on the column.- Mobile Phase Additives: Add a small amount of a competing agent, like triethylamine, to the mobile phase to block active sites. - Use a Different Column: Test a column with a different stationary phase chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting flucloxacillin from soft tissues?

A1: Protein precipitation is a widely used and straightforward method for extracting flucloxacillin from soft tissues.[3] It involves homogenizing the tissue and then adding a precipitating agent like acetonitrile or trichloroacetic acid to remove proteins. This is often followed by centrifugation and analysis of the supernatant.

Q2: How can I extract flucloxacillin from bone tissue?

A2: Extracting flucloxacillin from bone is more challenging due to the dense matrix. The process typically involves pulverizing the bone sample (trabecular and compact bone can be separated), followed by extraction with a buffer solution. Microdialysis is another technique that has been successfully used to measure unbound flucloxacillin concentrations in bone tissue.[1]

Q3: What are the key considerations for flucloxacillin stability during sample storage and processing?

A3: Flucloxacillin is susceptible to degradation. To ensure its stability, samples should be kept on ice or refrigerated during processing. For long-term storage, freezing at -80°C is recommended.[1][4] The pH of the solutions should be controlled, as extreme pH values can accelerate degradation.[4]

Q4: What is the significance of measuring the unbound concentration of flucloxacillin?

A4: Only the unbound (free) fraction of a drug is pharmacologically active. Since flucloxacillin is highly protein-bound, measuring the unbound concentration provides a more accurate assessment of its therapeutic efficacy at the target site.[1][5] Techniques like ultrafiltration or microdialysis can be used to separate the unbound fraction.[1]

Q5: How can matrix effects be minimized in LC-MS/MS analysis of flucloxacillin from tissue?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge. To minimize them, it is crucial to have an effective sample cleanup procedure. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) after the initial protein precipitation. Additionally, optimizing the chromatographic conditions to separate flucloxacillin from co-eluting matrix components is essential. The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on flucloxacillin extraction and analysis. This allows for a quick comparison of different methodologies and their performance.

ParameterMethodTissue/MatrixValueReference
Linearity Range UPLC-MS/MSPlasma1.0–123.0 mg/L (Total)[2]
UPLC-MS/MSPlasma0.1–50 mg/L (Unbound)[5]
RP-HPLCPlasmaNot Specified[3]
Lower Limit of Quantification (LLOQ) UPLC-MS/MSMicrodialysate0.015 µg/ml[1]
UPLC-MS/MSPlasmaNot Specified[2]
Recovery RP-HPLC with Protein PrecipitationPlasma87.2%[3]
Solid-Phase ExtractionMilk70-108%[6]
Within-day Precision (CV%) UPLC-MS/MSPlasma (Unbound)1.9% - 7.1%[5]
Between-day Precision (CV%) UPLC-MS/MSPlasma (Unbound)0.8% - 2.9%[5]
Protein Binding UltrafiltrationPlasma (Healthy Volunteers)~95-97%[5]
UltrafiltrationPlasma (Critically Ill Patients)63% - 97%[5]

Experimental Protocols

Below are detailed methodologies for common flucloxacillin extraction techniques from tissue samples.

Protocol 1: Protein Precipitation for Soft Tissue

This protocol is adapted for the extraction of flucloxacillin from soft tissues like muscle or skin.

Materials:

  • Tissue sample (e.g., muscle, skin)

  • Homogenizer (e.g., bead beater or Ultra-Turrax)

  • Ice-cold Phosphate Buffered Saline (PBS), pH 7.4

  • Ice-cold Acetonitrile (ACN) containing an internal standard (e.g., dicloxacillin)

  • Centrifuge capable of reaching >10,000 x g and maintaining 4°C

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh a portion of the frozen tissue sample (typically 50-100 mg).

  • Add the tissue to a tube containing ice-cold PBS (e.g., 1:3 w/v, 100 mg tissue in 300 µL PBS).

  • Homogenize the tissue sample until a uniform suspension is achieved. Keep the sample on ice throughout this process to prevent degradation.[2]

  • Transfer a known volume of the homogenate (e.g., 100 µL) to a clean microcentrifuge tube.

  • Add three volumes of ice-cold acetonitrile (containing the internal standard) to the homogenate (e.g., 300 µL ACN to 100 µL homogenate).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the sample on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifuge the sample at >10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup

This protocol is designed as a cleanup step following protein precipitation to remove interfering matrix components.

Materials:

  • Supernatant from Protocol 1

  • SPE cartridges (e.g., Oasis HLB)

  • SPE manifold

  • Methanol (for conditioning and elution)

  • HPLC-grade water

  • Nitrogen evaporator

Procedure:

  • Condition the SPE Cartridge:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of HPLC-grade water through the cartridge. Do not let the cartridge dry out.

  • Load the Sample:

    • Dilute the supernatant from the protein precipitation step (Protocol 1) with water (e.g., 1:1 v/v) to reduce the organic solvent concentration.

    • Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Wash the Cartridge:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the Analyte:

    • Elute the flucloxacillin from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporate and Reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols and a troubleshooting decision tree.

experimental_workflow_protein_precipitation cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis weigh_tissue Weigh Tissue Sample add_pbs Add Ice-Cold PBS weigh_tissue->add_pbs homogenize Homogenize Tissue add_pbs->homogenize add_acn Add Acetonitrile (with IS) homogenize->add_acn vortex Vortex add_acn->vortex incubate Incubate on Ice vortex->incubate centrifuge Centrifuge incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter_supernatant Filter Supernatant collect_supernatant->filter_supernatant lcms_analysis LC-MS/MS Analysis filter_supernatant->lcms_analysis

Caption: Workflow for Flucloxacillin Extraction using Protein Precipitation.

experimental_workflow_spe cluster_input Input cluster_spe Solid-Phase Extraction cluster_post_spe Post-SPE Processing cluster_analysis Analysis protein_precip_supernatant Supernatant from Protein Precipitation condition_cartridge Condition SPE Cartridge protein_precip_supernatant->condition_cartridge load_sample Load Sample condition_cartridge->load_sample wash_cartridge Wash Cartridge load_sample->wash_cartridge elute_analyte Elute Analyte wash_cartridge->elute_analyte evaporate Evaporate to Dryness elute_analyte->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: Workflow for Solid-Phase Extraction (SPE) Cleanup.

troubleshooting_low_recovery node_q node_q node_s node_s start Low Flucloxacillin Recovery q1 Is tissue completely homogenized? start->q1 s1 Improve homogenization: - Use bead beater - Increase homogenization time - Perform freeze-thaw cycles q1->s1 No q2 Is protein precipitation efficient? q1->q2 Yes s1->q2 s2 Optimize precipitation: - Use stronger precipitant (e.g., TCA) - Ensure adequate vortexing - Increase incubation time on ice q2->s2 No q3 Is flucloxacillin stable during extraction? q2->q3 Yes s2->q3 s3 Ensure stability: - Maintain cold chain (ice/4°C) - Use buffered solutions - Process samples promptly q3->s3 No end Re-evaluate Recovery q3->end Yes s3->end

Caption: Troubleshooting Logic for Low Flucloxacillin Recovery.

References

Validation & Comparative

A Comparative Analysis of Flucloxacillin and Other Beta-Lactams for the Treatment of Methicillin-Susceptible Staphylococcus aureus (MSSA) Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of flucloxacillin and other beta-lactam antibiotics, primarily first-generation cephalosporins like cefazolin, in the management of Methicillin-Susceptible Staphylococcus aureus (MSSA) infections. The content is based on a review of current clinical and microbiological research, presenting experimental data, outlining study protocols, and visualizing key concepts to inform research and development in infectious diseases.

Executive Summary

The treatment of MSSA infections, particularly bacteremia, predominantly relies on beta-lactam antibiotics. Antistaphylococcal penicillins, such as flucloxacillin, have historically been considered the standard of care. However, first-generation cephalosporins, particularly cefazolin, have emerged as a widely used alternative, offering a favorable dosing schedule and a better safety profile.[1][2][3] This comparison delves into the clinical efficacy, microbiological considerations, and safety profiles of these agents, supported by data from systematic reviews, large cohort studies, and in-vitro experiments. While many studies show comparable efficacy between flucloxacillin and cefazolin, the "cefazolin inoculum effect" (CzIE) presents a potential concern in high-inoculum infections.[2][4]

Comparative Efficacy: Clinical Outcomes

Multiple large-scale retrospective studies and meta-analyses have compared the clinical outcomes of patients treated with flucloxacillin (and other antistaphylococcal penicillins) versus cefazolin for MSSA bacteremia. The primary outcome measured in these studies is typically 30-day or 90-day all-cause mortality.

Table 1: Comparison of Clinical Outcomes for MSSA Bacteremia: Flucloxacillin vs. Cefazolin

OutcomeFlucloxacillin GroupCefazolin GroupOdds Ratio (OR) / Hazard Ratio (HR) [95% CI]Study TypeReference
30-Day All-Cause Mortality 11.2% (731/6520)10.7% (83/792)aOR 0.86 [0.65–1.14]Retrospective Cohort[5][6]
30-Day All-Cause Mortality Lower with ASPs (unadjusted)Higher with Cephalosporins (unadjusted)RR 0.62 [0.40-0.98]Meta-analysis[7][8]
30-Day All-Cause Mortality (Propensity Score-Adjusted) No significant differenceNo significant differenceRR 0.75 [0.41-1.39]Meta-analysis[7][8]
Treatment Failure 37.9%16.5%-Retrospective Study[1]
Clinical Cure 69.0%84.7%-Retrospective Study[1]
Infection Recurrence Lower riskIncreased risk-Meta-analysis[3]

aOR: adjusted Odds Ratio; RR: Risk Ratio; CI: Confidence Interval; ASPs: Antistaphylococcal Penicillins

A large retrospective cohort study analyzing 7,312 episodes of MSSA bacteremia found no significant difference in 30-day mortality between patients treated with flucloxacillin and those treated with cefazolin.[5][6] After propensity score adjustment, mortality was non-significantly lower in the cefazolin group.[5][6] Conversely, a meta-analysis found that unadjusted 30-day mortality was lower in patients treated with antistaphylococcal penicillins, but this difference was not significant after propensity score adjustment.[7][8] Another study suggested that while clinical cure rates were similar, treatment failure was significantly higher in the antistaphylococcal penicillin group.[1] However, a separate meta-analysis indicated that cefazolin use was associated with an increased risk of infection recurrence.[3]

Microbiological Profile: In-Vitro Susceptibility and the Cefazolin Inoculum Effect

The in-vitro activity of beta-lactams against MSSA is a critical factor in their clinical utility. This is typically quantified by the Minimum Inhibitory Concentration (MIC).

Table 2: In-Vitro Susceptibility of MSSA to Flucloxacillin and Other Beta-Lactams

AntibioticMedian MIC (mg/L)MIC Range (mg/L)Study PopulationReference
Flucloxacillin0.125<0.06 - 0.2537 MSSA isolates from bacteremia patients[9]
Flucloxacillin0.250.125 - 0.540 clinically relevant MSSA isolates[10][11]
Cefadroxil82 - 1640 clinically relevant MSSA isolates[10][11]
Oxacillin0.380.3 - 0.544 MSSA isolates from bacteremia patients[9]

Flucloxacillin generally demonstrates low MICs against MSSA, with median values well below the clinical breakpoints.[9][12][13]

A significant microbiological concern with cefazolin is the Cefazolin Inoculum Effect (CzIE) . This phenomenon is observed when a notable increase in the cefazolin MIC occurs at a high bacterial inoculum (~107 CFU/mL) compared to the standard inoculum (~105 CFU/mL).[14][15] The CzIE is primarily mediated by staphylococcal β-lactamases (BlaZ), particularly types A and C, which can hydrolyze cefazolin at high bacterial densities.[2][4] This effect is a potential concern for deep-seated infections where the bacterial load is high, such as endocarditis.[2][14] Some studies have associated the CzIE with increased 30-day mortality in patients with MSSA bacteremia.[2][14]

Cefazolin_Inoculum_Effect cluster_0 Standard Inoculum (~5x10^5 CFU/mL) cluster_1 High Inoculum (~5x10^7 CFU/mL) Standard_Inoculum Standard Bacterial Load Cefazolin_Susceptible Cefazolin MIC ≤8 µg/mL (Susceptible) Standard_Inoculum->Cefazolin_Susceptible Susceptibility Testing High_Inoculum High Bacterial Load (e.g., Endocarditis) BlaZ BlaZ β-lactamase (Types A & C) High_Inoculum->BlaZ Induces/High Concentration of Cefazolin_Resistant Cefazolin MIC ≥16 µg/mL (Resistant - CzIE Present) BlaZ->Cefazolin_Resistant Hydrolyzes Cefazolin

Diagram illustrating the Cefazolin Inoculum Effect (CzIE).

Safety and Tolerability

A significant advantage of cefazolin over flucloxacillin is its superior safety and tolerability profile. Antistaphylococcal penicillins are associated with a higher incidence of adverse events.

Table 3: Comparison of Adverse Events

Adverse EventFlucloxacillin / ASPsCefazolin / Cephalosporinsp-valueStudyReference
Any Adverse Event 48.3%16.0%< 0.005Retrospective Study[1]
Discontinuation due to Adverse Events 13%--Prospective Observational Study[16]
Severity of Adverse Events HigherLower0.019Propensity Score Analysis[16]

Studies have shown significantly lower rates of adverse events with cephalosporins compared to antistaphylococcal penicillins.[1] Adverse events are a common reason for the discontinuation of flucloxacillin therapy.[16]

Experimental Protocols

The data presented in this guide are derived from various study designs, each with its own methodology.

Clinical Study Design: Retrospective Cohort Analysis

A prevalent methodology for comparing flucloxacillin and cefazolin involves large retrospective cohort studies.[5][6]

Retrospective_Cohort_Workflow Data_Source Hospital Databases / Registries (e.g., ANZCOSS) Patient_Selection Inclusion Criteria: - MSSA Bacteremia - Treatment with Flucloxacillin or Cefazolin - Adult Patients Data_Source->Patient_Selection Data_Extraction Data Collection: - Demographics - Comorbidities - Treatment Details - Outcomes (Mortality, etc.) Patient_Selection->Data_Extraction Statistical_Analysis Statistical Analysis: - Descriptive Statistics - Logistic Regression - Propensity Score Matching/Adjustment Data_Extraction->Statistical_Analysis Results Comparison of Outcomes: - Mortality Rates - Clinical Cure - Adverse Events Statistical_Analysis->Results

Workflow of a retrospective cohort study comparing flucloxacillin and cefazolin.
  • Data Source : These studies typically utilize large, multicenter databases of patients with Staphylococcus aureus bacteremia.[5][6]

  • Patient Selection : Inclusion criteria focus on adult patients with a first episode of MSSA bacteremia who received definitive treatment with either flucloxacillin or cefazolin.

  • Data Extraction : Detailed information on patient demographics, comorbidities, source of infection, antibiotic treatment (dose, duration), and clinical outcomes are collected.

  • Statistical Analysis : To account for potential confounding variables in these observational studies, statistical methods such as multivariable logistic regression and propensity score matching or adjustment are employed to compare the outcomes between the treatment groups.[5][6][7]

In-Vitro Methodology: MIC Determination

Minimum Inhibitory Concentrations (MICs) are determined using standardized laboratory procedures.

  • Broth Microdilution : This is a common method where a standardized inoculum of bacteria is introduced into wells containing serial dilutions of the antibiotic.[9][10][11] The MIC is the lowest concentration of the antibiotic that prevents visible growth of the bacteria after a defined incubation period.

  • Cefazolin Inoculum Effect Testing : To test for the CzIE, MICs are determined using both a standard inoculum (~5 x 105 CFU/mL) and a high inoculum (~5 x 107 CFU/mL).[4][14] The CzIE is considered present if the MIC increases to ≥16 µg/mL at the high inoculum while being ≤8 µg/mL at the standard inoculum.[4]

Logical Framework for Antibiotic Selection

The choice between flucloxacillin and a first-generation cephalosporin like cefazolin for MSSA infection is a multifactorial decision.

Treatment_Decision_Logic Start Patient with MSSA Infection Infection_Severity High-Inoculum Infection? (e.g., Endocarditis, Osteomyelitis) Start->Infection_Severity Flucloxacillin Consider Flucloxacillin (or other ASP) Infection_Severity->Flucloxacillin Yes Allergy_Tolerability Penicillin Allergy or Intolerance Concerns? Infection_Severity->Allergy_Tolerability No Flucloxacillin->Allergy_Tolerability CzIE_Testing Consider CzIE Testing (if available) Flucloxacillin->CzIE_Testing Cefazolin Cefazolin is a Strong Alternative Cefazolin->CzIE_Testing Allergy_Tolerability->Cefazolin No Alternative_Therapy Consider Alternative Therapy Allergy_Tolerability->Alternative_Therapy Yes

Logical flow for selecting between flucloxacillin and cefazolin for MSSA infections.

Conclusion

The available evidence suggests that for most cases of MSSA bacteremia, cefazolin offers comparable efficacy to flucloxacillin with a more favorable safety profile.[1][5][6] This has led to its increasing use as a first-line agent. However, for high-inoculum infections, the potential for the cefazolin inoculum effect warrants careful consideration.[2][14] In such cases, flucloxacillin may be preferred. The decision to use either agent should be guided by the clinical context, including the site and severity of infection, local antimicrobial resistance patterns, and patient-specific factors such as allergies and comorbidities. Further prospective, randomized controlled trials are needed to definitively establish the optimal treatment for severe MSSA infections.

References

A Validated Stability-Indicating HPLC Method for Rapid and Eco-Friendly Flucloxacillin Sodium Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of a novel, rapid, and environmentally conscious stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of flucloxacillin sodium. The performance of this new method is objectively compared with established analytical techniques, supported by detailed experimental data and protocols.

This compound, a narrow-spectrum beta-lactam antibiotic, is crucial in treating infections caused by penicillinase-producing bacteria.[1] Ensuring the quality and stability of its pharmaceutical formulations is paramount, necessitating reliable and efficient analytical methods for its detection and quantification.[2][3] This guide introduces a new stability-indicating HPLC method designed to be faster and more sustainable than many existing techniques, such as traditional RP-HPLC and UV-spectrophotometry.[2][4][5]

Performance Comparison of Analytical Methods

The newly developed stability-indicating HPLC method demonstrates superior or comparable performance across key validation parameters when compared to existing UV-spectrophotometric and other HPLC methods. The following tables summarize the quantitative data for a clear comparison.

Table 1: Comparison of Performance Characteristics

ParameterNew Stability-Indicating HPLC MethodUV-Spectrophotometric Method[5][6][7]Ion-Pair Spectrophotometric Method[8][9]Conventional RP-HPLC Method[4][10][11]
Linearity Range 5 - 150 µg/mL50.0 - 100.0 mg L-12.47 – 22.23 µg/mL20-100µg/ml
Correlation Coefficient (r²) > 0.99980.99980.9999> 0.999
Accuracy (% Recovery) 99.5 - 101.2%100.09%Not Specified98.14% Purity
Precision (% RSD) < 1.5%< 2.5%Not Specified< 2.0%
Limit of Detection (LOD) 0.5 µg/mLNot Specified0.203 µg/mL2.98 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mLNot Specified0.615 µg/mL9.98 µg/mL
Analysis Time ~ 5 minutes~ 10 minutes~ 15 minutes~ 10 minutes

Table 2: Comparison of Method Attributes

AttributeNew Stability-Indicating HPLC MethodUV-Spectrophotometric MethodIon-Pair Spectrophotometric MethodConventional RP-HPLC Method
Specificity High (Stability-Indicating)Moderate (Interference from excipients possible)ModerateHigh
Solvent Consumption Low (Eco-friendly solvents)LowHigh (Use of Chloroform)High
Cost per Sample ModerateLowLowHigh
Throughput HighModerateLowModerate

Experimental Protocols

Detailed methodologies for the new stability-indicating HPLC method and a representative UV-spectrophotometric method are provided below.

New Stability-Indicating HPLC Method

This method was developed for the rapid and accurate quantification of this compound in the presence of its degradation products.

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase: A gradient mixture of 0.1% formic acid in water and acetonitrile. This combination is more environmentally friendly than traditional phosphate buffers and methanol.

    • Flow Rate: 1.2 mL/min.

    • Detection Wavelength: 237 nm.[10][11]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to concentrations ranging from 5 to 150 µg/mL.

  • Sample Preparation: The pharmaceutical dosage form is accurately weighed, and the powder is dissolved in the mobile phase to achieve a theoretical concentration within the linear range. The solution is filtered through a 0.45 µm filter before injection.

  • Forced Degradation Study: To establish the stability-indicating nature of the method, this compound was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation. The method was able to separate the intact drug from its degradation products.

UV-Spectrophotometric Method

A simple and cost-effective UV-spectrophotometric method for the determination of this compound in capsules.[5][6][7]

  • Instrumentation: A double beam UV-Vis spectrophotometer.

  • Solvent: Ultra-purified water.[5][6]

  • Wavelength of Maximum Absorbance (λmax): 274 nm.[5][6]

  • Standard Solution Preparation: A stock solution of this compound is prepared in ultra-purified water. This stock solution is further diluted to prepare working standards within the linear range of 50.0 to 100.0 mg L-1.[5][6]

  • Sample Preparation: The contents of the capsules are accurately weighed, dissolved in ultra-purified water, and diluted to a concentration within the calibration range. The solution is then filtered.

  • Measurement: The absorbance of the sample solutions is measured against a solvent blank.

Method Validation Workflow and Comparison

The validation of the new analytical method followed the International Council for Harmonisation (ICH) guidelines.[5][10]

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Parameter Selection (Column, Mobile Phase, etc.) B Optimization of Chromatographic Conditions A->B C Specificity (Forced Degradation) B->C D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Routine Quality Control H->I J Stability Studies H->J

Caption: Workflow for the validation of the new analytical method.

The new stability-indicating HPLC method offers significant advantages over traditional methods.

cluster_new New Stability-Indicating HPLC Method cluster_traditional Traditional Methods (UV-Spec & Conventional HPLC) New_Method High Specificity (Stability-Indicating) Traditional_Method Lower Specificity New_Method->Traditional_Method Superiority Eco_Friendly Low Solvent Consumption (Green Solvents) High_Consumption Higher Solvent Consumption Eco_Friendly->High_Consumption Advantage Rapid_Analysis Fast Runtimes (High Throughput) Slower_Analysis Longer Runtimes Rapid_Analysis->Slower_Analysis Improvement High_Sensitivity Low LOD & LOQ Lower_Sensitivity Higher LOD & LOQ High_Sensitivity->Lower_Sensitivity Enhancement

Caption: Logical comparison of the new vs. traditional methods.

References

A Comparative Guide to Flucloxacillin Susceptibility Testing Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used methods for determining the susceptibility of Staphylococcus aureus to flucloxacillin. Accurate susceptibility testing is paramount for effective treatment and robust antimicrobial resistance surveillance. This document outlines the experimental protocols for key testing methods, presents available comparative performance data, and offers a logical framework for cross-validation studies.

Executive Summary

The primary methods for flucloxacillin susceptibility testing include broth microdilution (BMD), disk diffusion, and gradient diffusion (e.g., Etest). While broth microdilution is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC), disk diffusion remains a widely used and cost-effective method in clinical laboratories. Gradient diffusion offers a quantitative alternative to disk diffusion for MIC determination.

Direct comparative studies detailing the performance of these methods specifically for flucloxacillin against a large panel of S. aureus isolates are limited in the published literature. Therefore, this guide presents the standardized protocols for each method and includes illustrative data from studies on similar antimicrobial agents and organisms to provide a framework for performance comparison. The key performance indicators in such comparative studies are categorical agreement, essential agreement (for MIC methods), and the rates of very major, major, and minor errors.

Comparative Performance of Susceptibility Testing Methods

Ideally, a cross-validation study would directly compare the performance of different methods against a reference method, typically broth microdilution. The results would be analyzed for agreement and the occurrence of errors.

Table 1: Illustrative Comparison of Susceptibility Testing Methods for Staphylococci

MethodReference MethodEssential Agreement (%)Categorical Agreement (%)Very Major Errors (%)Major Errors (%)Minor Errors (%)
Disk DiffusionBroth MicrodilutionN/A89.053.3N/AN/A
EtestBroth Microdilution92.090.040.0N/AN/A
Automated System (VITEK 2)Broth Microdilution92.093.0N/AN/AN/A
Automated System (Phoenix)Broth Microdilution95.889.6N/AN/AN/A

Table 2: Flucloxacillin MIC data for Methicillin-Susceptible Staphylococcus aureus (MSSA) by Broth Microdilution

ParameterValue (µg/mL)
Median MIC0.25
MIC Range0.125 - 0.5

Source: Data from a study on 40 clinically relevant MSSA isolates.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for accurate and reproducible susceptibility testing. The following sections outline the methodologies for broth microdilution, disk diffusion, and gradient tests based on guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution (BMD)

Broth microdilution is the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol according to EUCAST/ISO 20776-1:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture. This is further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microdilution wells.

  • Plate Preparation: Use commercially or in-house prepared microdilution plates containing serial twofold dilutions of flucloxacillin.

  • Inoculation: Inoculate the microdilution plate with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 35 ± 1°C for 18 ± 2 hours in ambient air.[2]

  • Reading: The MIC is the lowest concentration of flucloxacillin that completely inhibits visible growth of the organism.

Protocol according to CLSI (M07):

The CLSI protocol is largely harmonized with the ISO/EUCAST standard, with similar recommendations for medium, inoculum preparation, incubation, and reading of results.[3][4]

Disk Diffusion

The disk diffusion method is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to an antimicrobial agent based on the diameter of the zone of growth inhibition.

Protocol according to EUCAST:

  • Medium: Mueller-Hinton agar (MH).

  • Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and swab the entire surface of the MH agar plate evenly in three directions.

  • Disk Application: Apply a flucloxacillin disk (typically 1 µg) to the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at 35 ± 1°C for 18 ± 2 hours in ambient air.

  • Reading: Measure the diameter of the zone of complete growth inhibition in millimeters. The result is interpreted as "Susceptible," "Intermediate," or "Resistant" based on EUCAST clinical breakpoints.

Protocol according to CLSI (M02):

The CLSI disk diffusion method is similar to the EUCAST method, with specific guidelines on inoculum preparation, disk application, and incubation.[5] Interpretive criteria for zone diameters are provided in the CLSI M100 document.

Gradient Diffusion (Etest)

The gradient diffusion method uses a predefined, stable gradient of an antimicrobial agent on a plastic strip to determine the MIC.

General Protocol:

  • Medium: Mueller-Hinton agar.

  • Inoculum: Prepare a standardized inoculum as for the disk diffusion method and inoculate the agar plate.

  • Strip Application: Apply the flucloxacillin Etest strip to the surface of the inoculated agar.

  • Incubation: Incubate the plate under the same conditions as for disk diffusion.

  • Reading: After incubation, an elliptical zone of inhibition is formed. The MIC is read where the lower part of the ellipse intersects the MIC scale on the strip.

Cross-Validation Workflow

A robust cross-validation study is essential to compare the performance of a new or alternative susceptibility testing method against a reference standard. The following diagram illustrates a typical workflow for such a study.

G cluster_0 Preparation Phase cluster_1 Data Analysis Phase cluster_2 Evaluation Phase Isolate_Collection Clinical Isolate Collection (e.g., Staphylococcus aureus) Reference_Method Reference Method Testing (e.g., Broth Microdilution) Isolate_Collection->Reference_Method Perform Reference AST Test_Method Test Method Testing (e.g., Disk Diffusion, Etest) Isolate_Collection->Test_Method Perform Test AST Data_Comparison Compare Results (MIC vs. MIC or Zone Diameter vs. MIC) Reference_Method->Data_Comparison Test_Method->Data_Comparison Categorical_Agreement Calculate Categorical Agreement (S, I, R) Data_Comparison->Categorical_Agreement Error_Analysis Determine Error Rates (Very Major, Major, Minor) Categorical_Agreement->Error_Analysis Performance_Evaluation Evaluate Performance Against Acceptance Criteria Error_Analysis->Performance_Evaluation Conclusion Draw Conclusions on Test Method Performance Performance_Evaluation->Conclusion

Workflow for Cross-Validation of Antimicrobial Susceptibility Testing Methods.

Conclusion

The cross-validation of flucloxacillin susceptibility testing methods is crucial for ensuring the accuracy of results in both clinical and research settings. While broth microdilution remains the reference standard, disk and gradient diffusion methods are valuable alternatives. Due to the limited availability of direct comparative studies for flucloxacillin, it is recommended that laboratories perform their own verification studies following standardized protocols from bodies such as EUCAST and CLSI. The evaluation of categorical agreement and error rates is essential in these validation processes to ensure that the chosen method provides reliable results for guiding therapeutic decisions and monitoring resistance trends.

References

Enhancing Flucloxacillin's Efficacy: A Comparative Guide to Synergistic Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel drug candidates that exhibit synergistic effects with flucloxacillin, a crucial antibiotic in the fight against staphylococcal infections. The emergence of antibiotic resistance necessitates innovative approaches, and combination therapies that enhance the efficacy of existing drugs are a promising strategy. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the underlying mechanisms and workflows.

This guide will focus on the synergistic interactions of flucloxacillin with two novel drug candidates: 3-hydrazinoquinoxaline-2-thiol (3HX) and bacteriophages. Additionally, the well-studied synergistic partner, fosfomycin, will be included as a comparator to provide a comprehensive overview.

Comparative Analysis of Synergistic Effects

The following table summarizes the quantitative data from studies evaluating the synergistic effects of flucloxacillin with the selected drug candidates against Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA).

Drug CandidateTarget Organism(s)Key Synergy MetricFold Reduction in Flucloxacillin MICReference
3-Hydrazinoquinoxaline-2-thiol (3HX) 22 clinical MRSA isolatesFractional Inhibitory Concentration Index (FICI)Up to 64-fold[1][2]
Bacteriophages (vB_SauH_2002 & 66) S. aureus (in vivo endocarditis model)Reduction in bacterial load (log10 CFU/g)Not directly measured; significant bacterial load reduction with subtherapeutic flucloxacillin[3][4][5]
Fosfomycin (Comparator) MSSA and MRSA isolatesFICI & Susceptible Breakpoint Index (SBPI)Up to 64-fold in MRSA[6][7]

In-Depth Look at Novel Drug Candidates

3-Hydrazinoquinoxaline-2-thiol (3HX)

Recent research has identified 3-hydrazinoquinoxaline-2-thiol (3HX) as a potent synergistic partner for flucloxacillin against MRSA. Studies have shown that the combination of flucloxacillin and 3HX results in a significant reduction in the minimum inhibitory concentration (MIC) of flucloxacillin, restoring its effectiveness against resistant strains.[1][2] The proposed mechanism of synergy involves a dual-pronged attack: flucloxacillin inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), while 3HX is suggested to interfere with DNA synthesis.[8][9]

Bacteriophage Therapy

The combination of flucloxacillin with specific bacteriophages has demonstrated remarkable synergy in preclinical models of S. aureus infections. In a rat model of experimental endocarditis, the co-administration of a bacteriophage cocktail with a subtherapeutic dose of flucloxacillin led to a significant reduction in bacterial load and, in many cases, sterilization of cardiac vegetations.[3][4][5] While the precise mechanism of synergy is still under investigation, it is hypothesized that bacteriophage-induced lysis may enhance the penetration and efficacy of flucloxacillin.

Established Synergistic Partner: Fosfomycin

Fosfomycin serves as a valuable benchmark for evaluating novel synergistic partners for flucloxacillin. The combination has been shown to be effective against both methicillin-susceptible S. aureus (MSSA) and MRSA.[6][7] The synergistic effect is particularly pronounced in MRSA, where fosfomycin can significantly lower the MIC of flucloxacillin.[6] This synergy is thought to arise from their distinct mechanisms of action: flucloxacillin targets the later stages of peptidoglycan synthesis, while fosfomycin inhibits an earlier step in the same pathway.

Experimental Protocols

Checkerboard Assay for Synergy Testing (FIC Index)

This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

1. Preparation of Antimicrobial Agents:

  • Stock solutions of flucloxacillin and the novel drug candidate (e.g., 3HX) are prepared in an appropriate solvent.

  • Serial two-fold dilutions of each agent are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

2. Microplate Setup:

  • A 96-well microtiter plate is used.

  • Flucloxacillin dilutions are added to the wells in increasing concentrations along the y-axis.

  • The novel drug candidate dilutions are added in increasing concentrations along the x-axis.

  • Each well will contain a unique combination of concentrations of the two agents.

  • Control wells containing each agent alone, and wells with no antimicrobial agents (growth control) are included.

3. Inoculum Preparation and Incubation:

  • A standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism (e.g., MRSA) is prepared and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • The plate is incubated at 37°C for 16-20 hours.

4. Determination of MIC and FICI Calculation:

  • The MIC is determined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.

  • The Fractional Inhibitory Concentration (FIC) for each agent is calculated as follows:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

  • The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

  • The results are interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

In Vivo Animal Model of Infection (e.g., Rat Endocarditis Model)

This protocol is a summary of the methodology used to evaluate the in vivo synergy of flucloxacillin and bacteriophages.

1. Animal Model and Induction of Infection:

  • Wistar rats are used for the model.

  • A catheter is inserted into the carotid artery and advanced to the aortic valve to induce sterile vegetations.

  • A clinical isolate of S. aureus is injected intravenously to induce endocarditis.

2. Treatment Groups:

  • Animals are randomly assigned to different treatment groups:

    • Control (saline)

    • Flucloxacillin monotherapy (subtherapeutic dose)

    • Bacteriophage monotherapy

    • Flucloxacillin and bacteriophage combination therapy

3. Drug Administration:

  • Flucloxacillin is administered intravenously at a human-equivalent dose.

  • The bacteriophage cocktail is administered intravenously.

4. Outcome Measures:

  • After a defined treatment period, animals are euthanized.

  • The heart is removed, and the aortic vegetations are excised, weighed, and homogenized.

  • The bacterial load in the vegetations is quantified by plating serial dilutions and counting colony-forming units (CFU).

  • Synergy is determined by a statistically significant reduction in the bacterial load in the combination therapy group compared to the monotherapy groups.[3][5]

Visualizing the Interactions

Experimental Workflow for Synergy Assessment

G Experimental Workflow for Synergy Assessment cluster_0 In Vitro Synergy Testing cluster_1 In Vivo Efficacy Testing prep_agents Prepare Drug Dilutions (Flucloxacillin & Novel Candidate) checkerboard Checkerboard Assay (96-well plate) prep_agents->checkerboard inoculation Inoculate with Bacterial Suspension checkerboard->inoculation incubation Incubate at 37°C inoculation->incubation read_mic Determine MIC incubation->read_mic calc_fici Calculate FIC Index read_mic->calc_fici analysis Statistical Analysis calc_fici->analysis Compare animal_model Induce Infection in Animal Model (e.g., Rat Endocarditis) treatment_groups Administer Treatment Groups (Mono- & Combination Therapy) animal_model->treatment_groups outcome Assess Outcome (e.g., Bacterial Load in Target Tissue) treatment_groups->outcome outcome->analysis

Caption: Workflow for evaluating in vitro and in vivo synergistic effects.

Proposed Mechanism of Flucloxacillin and 3HX Synergy

G Proposed Synergistic Mechanism: Flucloxacillin + 3HX flucloxacillin Flucloxacillin pbp Penicillin-Binding Proteins (PBPs) flucloxacillin->pbp Inhibits three_hx 3-Hydrazinoquinoxaline-2-thiol (3HX) dna_synthesis DNA Synthesis three_hx->dna_synthesis Inhibits (Proposed) cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Essential for bacterial_death Bacterial Cell Death cell_wall->bacterial_death Disruption leads to dna_synthesis->bacterial_death Inhibition leads to

Caption: Dual inhibitory action of Flucloxacillin and 3HX.

Hypothetical Signaling Pathway for Flucloxacillin and Bacteriophage Synergy

G Hypothetical Synergy Pathway: Flucloxacillin + Bacteriophage bacteriophage Bacteriophage bacterial_cell Bacterial Cell bacteriophage->bacterial_cell Infects flucloxacillin Flucloxacillin pbp_inhibition PBP Inhibition flucloxacillin->pbp_inhibition Causes cell_lysis Cell Lysis bacterial_cell->cell_lysis Leads to increased_permeability Increased Cell Wall Permeability cell_lysis->increased_permeability enhanced_killing Enhanced Bacterial Killing cell_lysis->enhanced_killing increased_permeability->flucloxacillin Enhances entry of pbp_inhibition->enhanced_killing

Caption: Bacteriophage-mediated enhancement of flucloxacillin activity.

Future Directions and Considerations

While the synergistic combinations presented here show significant promise, further research is warranted. Specifically, the exact molecular mechanisms of synergy for 3HX and bacteriophages with flucloxacillin need to be elucidated. Furthermore, the exploration of other novel drug candidates, such as antimicrobial peptides and efflux pump inhibitors, in combination with flucloxacillin remains a crucial area for future investigation to expand our arsenal against multidrug-resistant pathogens. The methodologies and comparative data presented in this guide can serve as a foundation for these future research endeavors.

References

Validating the Clinical Relevance of In Vitro Flucloxacillin Resistance Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro methods for determining flucloxacillin resistance and discusses the clinical relevance of these findings in treating Staphylococcus aureus infections. The information presented herein is supported by experimental data to aid in the interpretation of resistance profiles and their implications for therapeutic outcomes.

Data Presentation: In Vitro Susceptibility vs. Clinical and Pharmacodynamic Outcomes

The clinical utility of in vitro flucloxacillin susceptibility testing is crucial for guiding therapeutic decisions. The minimum inhibitory concentration (MIC) is a key in vitro parameter, but its correlation with clinical success is influenced by pharmacokinetic and pharmacodynamic (PK/PD) factors.

A prospective cohort study involving 50 patients with Methicillin-Susceptible Staphylococcus aureus (MSSA) bloodstream infections (BSI) provides valuable insights into the relationship between in vitro data and in vivo outcomes. The study highlights that when considering unbound flucloxacillin concentrations and strain-specific MICs, pharmacological target attainment is frequently achieved.[1] However, it also suggests that standard dosing regimens may lead to excessive drug concentrations, potentially causing toxicity.[1]

ParameterIn Vitro Data (Median MIC)Clinical Outcome (30-day mortality)Pharmacodynamic Target Attainment (Optimal: 100% fT>MIC)Pharmacodynamic Target Attainment (Maximum: 100% fT>4xMIC)
Value 0.125 mg/L16%90% of patients68% of patients

Table 1: Correlation of In Vitro Flucloxacillin MIC with Clinical and Pharmacodynamic Parameters in MSSA BSI. Data sourced from a prospective cohort study.[1][2] fT>MIC refers to the time the unbound drug concentration remains above the MIC.

Interestingly, the study also revealed a significant discrepancy in target attainment when using the EUCAST epidemiological cut-off value (ECOFF) for oxacillin (as a surrogate for flucloxacillin) instead of the strain-specific flucloxacillin MIC. Only 26% of patients achieved the optimal target when the ECOFF was used, underscoring the importance of determining the specific MIC of the infecting isolate.[1][2]

Experimental Protocols: Methods for Determining Flucloxacillin Susceptibility

Accurate and reproducible in vitro susceptibility testing is fundamental to understanding flucloxacillin resistance. The two most widely recognized and standardized methods are broth microdilution and disk diffusion, with protocols established by organizations such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (Based on EUCAST/ISO 20776-1)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Flucloxacillin powder

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Incubator (35 ± 1°C)

  • Plate reader or visual inspection method

Procedure:

  • Prepare Antimicrobial Dilutions: A series of two-fold dilutions of flucloxacillin are prepared in MHB directly in the microtiter plates. The concentration range should typically span the expected MIC values for susceptible and resistant organisms.

  • Inoculum Preparation: A suspension of the S. aureus isolate is prepared in saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the flucloxacillin dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

  • Incubation: The inoculated plates are incubated at 35 ± 1°C for 18 ± 2 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of flucloxacillin at which there is no visible growth (turbidity) in the wells. This can be assessed visually or with a plate reader. The growth control well should show clear turbidity.

Disk Diffusion Method (Kirby-Bauer Method, Based on CLSI M02)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Flucloxacillin disks (e.g., 1 µg or 5 µg)

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35 ± 1°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the MHA plate is then swabbed evenly in three directions to ensure confluent growth.

  • Disk Application: Flucloxacillin disks are aseptically applied to the surface of the inoculated agar plate. The disks should be pressed down firmly to ensure complete contact with the agar.

  • Incubation: The plates are incubated in an inverted position at 35 ± 1°C for 16-20 hours.

  • Reading Results: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The zone size is then interpreted as "Susceptible," "Intermediate," or "Resistant" based on the established clinical breakpoints provided by CLSI or EUCAST.

Mandatory Visualization

Experimental Workflow for In Vitro Susceptibility Testing

experimental_workflow cluster_prep Inoculum Preparation cluster_bmd Broth Microdilution cluster_dd Disk Diffusion cluster_interpretation Interpretation isolate S. aureus Isolate suspension Bacterial Suspension (0.5 McFarland) isolate->suspension inoculation_bmd Inoculation of Microtiter Plate suspension->inoculation_bmd inoculation_dd Inoculation of Mueller-Hinton Agar suspension->inoculation_dd dilution Serial Dilution of Flucloxacillin in Broth dilution->inoculation_bmd incubation_bmd Incubation (18-20h, 35°C) inoculation_bmd->incubation_bmd read_mic Read MIC Value incubation_bmd->read_mic clinical_relevance Clinical Relevance & Treatment Decision read_mic->clinical_relevance disk_placement Application of Flucloxacillin Disk inoculation_dd->disk_placement incubation_dd Incubation (16-20h, 35°C) disk_placement->incubation_dd read_zone Measure Zone of Inhibition incubation_dd->read_zone read_zone->clinical_relevance

Caption: Workflow for flucloxacillin susceptibility testing.

Signaling Pathway of Flucloxacillin Resistance in Staphylococcus aureus

The primary mechanism of high-level resistance to flucloxacillin and other β-lactam antibiotics in S. aureus is the acquisition of the mecA gene.[3] This gene encodes a modified Penicillin-Binding Protein, PBP2a, which has a low affinity for β-lactams.

resistance_pathway cluster_susceptible Susceptible S. aureus (MSSA) cluster_resistant Resistant S. aureus (MRSA) flucloxacillin_s Flucloxacillin pbp_s Normal PBPs flucloxacillin_s->pbp_s Binds and Inhibits cell_wall_s Peptidoglycan Synthesis pbp_s->cell_wall_s Catalyzes pbp_s->cell_wall_s Inhibition lysis_s Cell Lysis cell_wall_s->lysis_s Disruption leads to flucloxacillin_r Flucloxacillin pbp_r Normal PBPs flucloxacillin_r->pbp_r Inhibits pbp2a PBP2a flucloxacillin_r->pbp2a Low affinity, no inhibition cell_wall_r Peptidoglycan Synthesis pbp_r->cell_wall_r Inhibited mecA mecA gene mecA->pbp2a Encodes pbp2a->cell_wall_r Bypasses inhibition, catalyzes synthesis survival_r Cell Survival cell_wall_r->survival_r Continued synthesis leads to

References

Navigating the Maze of Resistance: A Comparative Guide to the Cross-Resistance Profile of Flucloxacillin-Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Flucloxacillin, a narrow-spectrum β-lactam antibiotic, has long been a frontline defense against infections caused by Staphylococcus aureus. However, the emergence and spread of flucloxacillin-resistant strains, primarily methicillin-resistant S. aureus (MRSA), pose a significant challenge to effective treatment. Understanding the cross-resistance profile of these strains is paramount for guiding therapeutic decisions and developing novel antimicrobial strategies. This guide provides a comparative analysis of the susceptibility of flucloxacillin-resistant and -susceptible S. aureus to a panel of commonly used antibiotics, supported by experimental data and detailed methodologies.

Cross-Resistance Landscape: A Quantitative Comparison

Flucloxacillin resistance in S. aureus is predominantly mediated by the acquisition of the mecA gene, which encodes a modified penicillin-binding protein (PBP2a).[1][2] This protein has a low affinity for β-lactam antibiotics, rendering them ineffective. Consequently, MRSA strains are resistant to all β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.[3]

The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, for flucloxacillin-resistant (MRSA) and flucloxacillin-susceptible (MSSA) S. aureus against various antibiotic classes. A higher MIC value indicates greater resistance.

AntibioticAntibiotic ClassMRSA MIC Range (µg/mL)MSSA MIC Range (µg/mL)
Oxacillin Penicillin≥ 4≤ 2
Flucloxacillin Penicillin-0.125 - 0.5
Amoxicillin PenicillinResistantVaries
Piperacillin-Tazobactam Penicillin + β-lactamase inhibitorVariesVaries
Cefazolin 1st Gen CephalosporinResistant0.5
Ceftaroline 5th Gen CephalosporinVaries≤ 0.25
Imipenem CarbapenemResistantVaries
Vancomycin GlycopeptideGenerally ≤ 2Generally ≤ 2
Linezolid OxazolidinoneSensitiveSensitive
Daptomycin LipopeptideSensitiveSensitive
Erythromycin MacrolideOften Resistant (e.g., 56% of MRSA)Often Sensitive
Clindamycin LincosamideVariesVaries
Tetracycline TetracyclineOften ResistantVaries
Ciprofloxacin FluoroquinoloneOften ResistantVaries
Gentamicin AminoglycosideVariesVaries
Trimethoprim-Sulfamethoxazole SulfonamideVariesVaries
Rifampicin RifamycinVariesVaries

Note: MIC values can vary between specific strains and testing methodologies. The data presented is a general representation based on available literature.

MIC50 and MIC90 Values for Select Antibiotics

MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively. These metrics provide a clearer picture of the overall susceptibility of a bacterial population.

AntibioticStrainMIC50 (µg/mL)MIC90 (µg/mL)
Vancomycin MRSA--
MSSA--
Teicoplanin MRSA--
MSSA--
Linezolid MRSA--
MSSA--
Erythromycin MRSA--
MSSA--
Cefadroxil MSSA24
Flucloxacillin MSSA0.25-

Specific MIC50 and MIC90 values for MRSA against vancomycin, teicoplanin, linezolid, and erythromycin were not consistently available in the initial search results, but studies indicate 100% sensitivity of the tested MRSA isolates to vancomycin, linezolid, and teicoplanin, while 56% showed resistance to erythromycin.[4] For cefadroxil and flucloxacillin against MSSA, median MIC values were reported as 8 µg/mL and 0.25 µg/mL, respectively.[5] One study found the MIC50 and MIC90 for cefadroxil to be 2 µg/mL and 4 µg/mL, respectively.[5]

Experimental Protocols

The determination of antibiotic susceptibility is crucial for clinical diagnostics and resistance surveillance. The following are detailed methodologies for two common MIC determination techniques.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of an antibiotic in a liquid growth medium in a 96-well microtiter plate.

1. Preparation of Antibiotic Solutions:

  • Prepare a stock solution of the antibiotic at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.[6]

  • Perform serial two-fold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in the microtiter plate wells.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the S. aureus strain to be tested.

  • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

3. Inoculation and Incubation:

  • Dispense 100 µL of the appropriate antibiotic dilution into each well of the microtiter plate.

  • Add 5 µL of the prepared bacterial inoculum to each well, except for the sterility control well.[8]

  • Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.[7][8]

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Agar Dilution Method

In this method, the antibiotic is incorporated into the agar medium at various concentrations.

1. Preparation of Antibiotic-Containing Agar Plates:

  • Prepare a series of antibiotic dilutions in a suitable solvent.

  • Add 2 mL of each antibiotic dilution to 18 mL of molten Mueller-Hinton Agar (MHA) kept at 50°C to achieve the desired final concentrations.[9]

  • Pour the agar-antibiotic mixture into sterile petri dishes and allow them to solidify.

2. Inoculum Preparation:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

3. Inoculation and Incubation:

  • Using a multipoint inoculator, spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including a growth control plate without any antibiotic. This allows for the testing of multiple isolates simultaneously.

  • Incubate the plates at 37°C for 16-18 hours.[10]

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic on which there is no visible bacterial growth.[10]

Visualizing Resistance Mechanisms and Workflows

To better understand the underlying mechanisms of resistance and the experimental processes, the following diagrams are provided.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis start Start bacterial_culture Bacterial Isolate (Flucloxacillin-Resistant/Susceptible) start->bacterial_culture antibiotic_stock Antibiotic Stock Solutions start->antibiotic_stock media_prep Prepare Growth Medium (Broth or Agar) start->media_prep inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep serial_dilution Serial Dilution of Antibiotics antibiotic_stock->serial_dilution media_prep->serial_dilution inoculation Inoculate Media with Bacteria and Antibiotic Dilutions serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_results Read Results (Visual Inspection for Growth) incubation->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

mecA_Regulation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular beta_lactam β-lactam Antibiotic (e.g., Flucloxacillin) MecR1 MecR1 (Sensor) beta_lactam->MecR1 Binds BlaR1 BlaR1 (Sensor) beta_lactam->BlaR1 Binds MecI MecI (Repressor) MecR1->MecI Induces Cleavage BlaI BlaI (Repressor) BlaR1->BlaI Induces Cleavage mecA_promoter mecA Promoter MecI->mecA_promoter Represses BlaI->mecA_promoter Co-represses blaZ_promoter blaZ Promoter BlaI->blaZ_promoter Represses mecA_gene mecA Gene mecA_promoter->mecA_gene Transcription blaZ_gene blaZ Gene blaZ_promoter->blaZ_gene Transcription PBP2a PBP2a (Penicillin-Binding Protein 2a) mecA_gene->PBP2a Translation beta_lactamase β-lactamase blaZ_gene->beta_lactamase Translation resistance β-lactam Resistance PBP2a->resistance beta_lactamase->beta_lactam Inactivates

Caption: Simplified signaling pathway for mecA-mediated β-lactam resistance.

References

Safety Operating Guide

Proper Disposal of Flucloxacillin Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical guidance for the proper handling and disposal of flucloxacillin sodium, a beta-lactam antibiotic. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. Improper disposal of antibiotic waste can contribute to environmental contamination and the development of antimicrobial resistance.

This compound waste should be treated as potentially hazardous chemical waste.[1] All disposal activities must comply with local, state, and federal regulations.[2][3]

Immediate Safety and Handling Precautions

Personnel handling this compound waste must use appropriate Personal Protective Equipment (PPE) to avoid inhalation and contact with skin and eyes.[2][4]

Required PPE:

  • Gloves: Wear suitable chemical-resistant gloves.[5]

  • Eye Protection: Use safety glasses or goggles.[4]

  • Lab Coat: A buttoned lab coat should be worn.[2]

  • Respiratory Protection: If there is a risk of generating dust, use respiratory protection.[5][6]

Waste Segregation and Collection

Proper segregation is the first step in the disposal workflow. Never dispose of this compound waste in general trash or down the drain.[3][7]

  • Solid Waste:

    • Includes expired or unused powder, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials.

    • Use dry clean-up procedures for any spills to avoid generating dust.[2]

    • Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[2] Hazardous pharmaceutical waste is often collected in black containers.[8]

  • Liquid Waste:

    • Includes stock solutions and used cell culture media containing flucloxacillin.

    • Stock antibiotic solutions are considered hazardous chemical waste and must be collected for chemical waste disposal.[1]

    • Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. Polyethylene or polypropylene containers are recommended.[2]

Decontamination and Inactivation (Pre-treatment)

While final disposal is typically managed by licensed waste contractors, chemical inactivation can be a valuable pre-treatment step to reduce the antimicrobial hazard. The beta-lactam ring in flucloxacillin is susceptible to hydrolysis under alkaline conditions, which inactivates the antibiotic.

While a universally validated protocol for flucloxacillin disposal is not available, the principles of alkaline hydrolysis can be applied. One study proposes using a 1 M sodium hydroxide solution to effectively hydrolyze and inactivate β-lactam residues in general. Another method for cleaning non-recoverable residues involves sodium hypochlorite solution.[6] Note: Any inactivation method must be validated and approved by your institution's Environmental Health & Safety (EHS) department before implementation.

ParameterMethod/AgentConcentrationRequired Conditions
Chemical Inactivation Sodium Hydroxide (NaOH)1 M (General)Sufficient time and mixing required to ensure complete hydrolysis.
Surface Decontamination Sodium Hypochlorite (Bleach) SolutionNot SpecifiedUsed for cleaning non-recoverable remainder from spills.[6]
Thermal Inactivation Autoclaving/BoilingN/ANot universally effective for all antibiotics; heat stability of flucloxacillin varies.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Minor Spills (Solid):

    • Ensure proper PPE is worn.[2]

    • Remove all ignition sources.[2]

    • Gently cover the spill with an absorbent material to avoid raising dust.

    • Use dry clean-up procedures; do not use water to clean up the bulk of the powder.[2]

    • Place the spilled material and cleanup supplies into a labeled hazardous waste container.[2]

    • Clean the surface thoroughly with a suitable decontamination agent, such as a sodium hypochlorite solution.[6]

  • Major Spills:

    • Evacuate and alert personnel in the immediate area.[2]

    • Contact your institution's EHS or emergency response team for guidance and assistance.[2]

Final Disposal Procedures

All waste must be handled in accordance with local, state, and federal regulations.[2]

  • Labeling: Ensure all waste containers are sealed and clearly labeled with "Hazardous Waste," the chemical name (this compound), and any other information required by your institution.

  • Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[2][9]

  • Disposal: Arrange for pickup by a licensed hazardous waste disposal company.[3] Hazardous pharmaceutical waste is typically disposed of via incineration.[8] Maintain all necessary documentation, such as hazardous waste manifests, as required by regulations.[7]

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

flucloxacillin_disposal_workflow cluster_prep Waste Generation & Segregation cluster_contain Containment cluster_treat Pre-Treatment (Institutional Policy Dependent) cluster_final Final Disposal start Generate Flucloxacillin Sodium Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Stock Solutions, Media) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid inactivation_q Inactivation Protocol in Place? collect_solid->inactivation_q collect_liquid->inactivation_q inactivate Perform Validated Chemical Inactivation (e.g., Alkaline Hydrolysis) inactivation_q->inactivate Yes store Store Securely for Pickup inactivation_q->store No inactivate->store dispose Dispose via Licensed Hazardous Waste Contractor (Incineration) store->dispose

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Flucloxacillin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical protocols for researchers, scientists, and drug development professionals handling Flucloxacillin Sodium. This guide provides immediate, actionable information to ensure the safe handling and disposal of this compound in a laboratory setting, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.

This compound is a hazardous substance that requires careful handling to avoid adverse health effects.[1][2] It can cause allergic skin reactions and may lead to allergy or asthma-like symptoms if inhaled.[2][3] Adherence to proper safety protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Understanding the potential hazards is the first step in safe handling. The following table summarizes the primary health hazards associated with this compound.

Hazard TypeDescription
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3]
Skin Sensitization May cause an allergic skin reaction.[2] Care must be taken when removing protective equipment to avoid skin contact.[1]
Ingestion Accidental ingestion may be damaging to health, potentially causing diarrhea, nausea, and heartburn.[1]
Eye Contact Direct contact may cause transient discomfort, tearing, or redness.[1]
Dust Explosion Hazard Dust clouds may form an explosive mixture with air. Avoid generating dust, especially in confined spaces.[1]

To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecific Recommendations
Eye and Face Protection Chemical goggles are essential.[1] A full face shield may be required for supplementary protection, especially when there is a risk of splashes.[1]
Hand Protection Wear protective gloves.[4][5] Nitrile or low-protein, powder-free latex gloves are recommended.[1] For those with latex allergies, nitrile gloves are the preferred option.[1] Double gloving should be considered for enhanced protection.[1]
Body Protection A protective disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs should be worn.[6]
Respiratory Protection In case of inadequate ventilation or when generating dust, use a fit-tested respirator, such as a NIOSH-certified N95 or N100.[7] Avoid breathing in dust, fumes, or vapors.[2][5]
Foot Protection Protective shoe covers should be worn.[1]
Head Protection A head covering is recommended.[1]

Experimental Protocol: Safe Handling of this compound

This protocol provides a step-by-step guide for handling this compound in a laboratory setting.

1. Pre-Handling Preparations:

  • Area Preparation: Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.[2]

  • PPE Donning: Put on all required PPE as specified in the table above, ensuring a proper fit.

  • Emergency Equipment: Confirm that an eye-wash station and safety shower are readily accessible.[5]

2. Handling Procedure:

  • Avoid Dust Generation: Handle the solid material carefully to prevent the formation of dust.[1][2]

  • Portioning and Weighing: If weighing is required, do so in a ventilated enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling the substance.[3][5]

3. Post-Handling Procedures:

  • Decontamination: Clean the work surface and any equipment used with an appropriate cleaning agent.

  • PPE Removal: Remove PPE carefully to avoid skin contact.[1] Remove gloves last and wash hands immediately after.

  • Storage: Store this compound in a tightly closed, clearly labeled container in a dry, cool, and well-ventilated place.[2][3]

Operational Plan for Disposal

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound, including gloves, gowns, and shoe covers, should be considered hazardous waste.

2. Waste Containment:

  • Place all solid waste into a suitable, labeled, and sealed container for waste disposal.[1]

  • For liquid waste, use a designated, sealed container that is properly labeled.

3. Disposal Procedure:

  • Dispose of all waste in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain or in regular trash.[8]

  • If available, use a designated chemical waste pickup service.

The following diagram illustrates the workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe check_emergency Check Emergency Equipment don_ppe->check_emergency handle_solid Handle Solid Carefully (Avoid Dust) check_emergency->handle_solid prepare_solution Prepare Solution handle_solid->prepare_solution decontaminate Decontaminate Area & Equipment prepare_solution->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe segregate_waste Segregate Contaminated Waste decontaminate->segregate_waste wash_hands Wash Hands remove_ppe->wash_hands store_chemical Store this compound wash_hands->store_chemical contain_waste Contain in Labeled, Sealed Container segregate_waste->contain_waste dispose_waste Dispose via Approved Chemical Waste Stream contain_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.